molecular formula C23H26N2O5 B15618608 Picraline

Picraline

Cat. No.: B15618608
M. Wt: 410.5 g/mol
InChI Key: DXTJMQCRVFWNBD-FTHDSKJGSA-N
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Description

Picraline is a monoterpenoid indole alkaloid.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18-,19-,21-,22-,23-/m0/s1

InChI Key

DXTJMQCRVFWNBD-FTHDSKJGSA-N

Origin of Product

United States

Foundational & Exploratory

Picraline: An In-Depth Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline, a prominent member of the akuammiline (B1256633) family of indole (B1671886) alkaloids, has garnered significant scientific interest due to its diverse pharmacological profile. Isolated from various plant species, notably from the genera Alstonia and Picralima, this complex molecule has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the currently understood mechanisms of action of this compound, with a focus on its opioidergic, sodium-glucose cotransporter (SGLT) inhibitory, and antitumor properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies for its study, and visual representations of its purported signaling pathways and associated experimental workflows.

Core Mechanisms of Action

This compound's biological effects are multifaceted, stemming from its interaction with several key physiological targets. The primary mechanisms of action that have been investigated include its activity at opioid receptors, its role as an inhibitor of sodium-glucose cotransporters, and its ability to induce apoptosis and cell cycle arrest in cancer cells.

Opioidergic Activity

Studies have indicated that this compound exhibits activity at opioid receptors, specifically demonstrating micromolar affinity for the mu-opioid receptor. This interaction is believed to contribute to some of its traditional uses, potentially related to analgesia. The binding of this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), is thought to initiate a signaling cascade that can lead to the modulation of pain perception.

Inhibition of Sodium-Glucose Cotransporters (SGLT)

This compound and its derivatives have been identified as inhibitors of sodium-glucose cotransporters SGLT1 and SGLT2[1][2]. These transporters are crucial for glucose reabsorption in the kidneys and absorption in the intestine. By inhibiting these transporters, this compound has the potential to influence glucose homeostasis, a mechanism of action that is of significant interest in the context of metabolic diseases such as diabetes. While the inhibitory activity has been described as "moderate," further quantitative analysis is required to fully elucidate its therapeutic potential in this area[3].

Antitumor Effects: Apoptosis and Cell Cycle Arrest

Emerging evidence suggests that this compound possesses antitumor properties, which are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines[4]. The precise molecular pathways through which this compound exerts these effects are still under investigation, but it is hypothesized to involve the modulation of key regulatory proteins in both the cell cycle and apoptotic cascades.

Quantitative Data

A critical aspect of understanding the pharmacological profile of any compound is the quantitative assessment of its activity. While specific binding affinities (Ki) and inhibitory concentrations (IC50) for this compound are not extensively reported in publicly available literature, this section provides a structured format for presenting such data as it becomes available. The tables below are populated with representative data for other well-characterized compounds that act on the same targets to illustrate the expected data presentation.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)RadioligandSource
This compoundµ-opioidData not available
Morphineµ-opioid1.2[³H]-DAMGO[5]
DAMGOµ-opioid0.9[³H]-DAMGO

Table 2: SGLT Inhibition

CompoundTargetIC₅₀ (nM)Assay TypeSource
This compoundSGLT1Data not available
This compoundSGLT2Data not available
DapagliflozinSGLT11400[¹⁴C]-AMG uptake[4]
DapagliflozinSGLT21[¹⁴C]-AMG uptake[4]
CanagliflozinSGLT1700[¹⁴C]-AMG uptake[4]
CanagliflozinSGLT23[¹⁴C]-AMG uptake[4]

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Assay TypeSource
This compoundVariousData not available
DoxorubicinHT29 (Colon)3.96MTT Assay
CisplatinA549 (Lung)5.8MTT Assay

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of this compound's mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Cellular_Response Reduced Neuronal Excitability (Analgesia) Ca_influx->Cellular_Response K_efflux->Cellular_Response

Mu-Opioid Receptor Signaling Pathway

SGLT_Inhibition Simplified diagram of SGLT inhibition by this compound. cluster_lumen Tubular Lumen / Intestinal Lumen cluster_membrane Apical Membrane of Epithelial Cell cluster_cell Epithelial Cell Glucose Glucose SGLT SGLT1 / SGLT2 Glucose->SGLT Co-transport Sodium Na⁺ Sodium->SGLT Co-transport This compound This compound This compound->SGLT Inhibits Glucose_in Glucose SGLT->Glucose_in Sodium_in Na⁺ SGLT->Sodium_in

SGLT Inhibition by this compound

Apoptosis_Pathway Hypothesized Intrinsic Apoptosis Pathway Induced by this compound. This compound This compound Cell_Stress Cellular Stress (e.g., in Cancer Cell) This compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Apoptosis Pathway
Experimental Workflows

Radioligand_Binding_Workflow Workflow for a Competitive Radioligand Binding Assay. prep 1. Prepare Receptor Membranes (e.g., from cells expressing mu-opioid receptor) incubation 2. Incubate Membranes with: - Radioligand (e.g., [³H]-DAMGO) - Varying concentrations of this compound prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash 4. Wash Filters (Remove non-specific binding) filtration->wash scintillation 5. Scintillation Counting (Quantify bound radioactivity) wash->scintillation analysis 6. Data Analysis (Determine IC₅₀ and calculate Kᵢ) scintillation->analysis

Radioligand Binding Assay Workflow

SGLT_Assay_Workflow Workflow for an SGLT Inhibition Assay. cell_culture 1. Culture Cells Expressing SGLT (e.g., CHO-hSGLT2) pre_incubation 2. Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation substrate_add 3. Add Labeled Glucose Analog (e.g., ¹⁴C-AMG or 2-NBDG) pre_incubation->substrate_add incubation 4. Incubate to allow uptake substrate_add->incubation wash 5. Wash cells to remove external substrate incubation->wash measurement 6. Measure Internalized Substrate (Scintillation or Fluorescence) wash->measurement analysis 7. Data Analysis (Determine IC₅₀) measurement->analysis

SGLT Inhibition Assay Workflow

Apoptosis_Assay_Workflow Workflow for Apoptosis Assay using Annexin V/PI Staining. cell_treatment 1. Treat Cancer Cells with varying concentrations of this compound incubation 2. Incubate for a defined period (e.g., 24, 48, 72 hours) cell_treatment->incubation harvest 3. Harvest Cells incubation->harvest staining 4. Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining flow_cytometry 5. Analyze by Flow Cytometry staining->flow_cytometry quadrant_analysis 6. Quadrant Analysis: - Live (Annexin V⁻/PI⁻) - Early Apoptotic (Annexin V⁺/PI⁻) - Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) flow_cytometry->quadrant_analysis

Apoptosis Assay Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanisms of action of this compound. These protocols are based on standard, widely accepted procedures in the field.

Mu-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (B1662785) or unlabeled DAMGO at a high concentration (e.g., 10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Thaw the CHO-hMOR cell membrane preparation on ice.

  • In a 96-well plate, add the incubation buffer.

  • Add increasing concentrations of this compound to the appropriate wells.

  • For determining non-specific binding, add a high concentration of naloxone to a set of wells.

  • Add the radioligand ([³H]-DAMGO) at a final concentration at or below its Kₔ value.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

SGLT2 Inhibition Assay (Cell-Based)

Objective: To determine the IC₅₀ of this compound for the inhibition of SGLT2-mediated glucose uptake.

Materials:

  • Cell Line: CHO cells stably expressing human SGLT2 (CHO-hSGLT2).

  • Labeled Substrate: ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG) or a fluorescent glucose analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Test Compound: this compound.

  • Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) or similar.

  • Wash Buffer (Sodium-free): HBSS with sodium salts replaced by choline (B1196258) chloride.

  • Cell Lysis Buffer.

  • Scintillation Counter or Fluorescence Plate Reader.

Procedure:

  • Seed CHO-hSGLT2 cells in a 96-well plate and grow to confluence.

  • Wash the cells twice with pre-warmed sodium-free wash buffer.

  • Pre-incubate the cells with varying concentrations of this compound in uptake buffer for 15-30 minutes at 37°C.

  • Initiate glucose uptake by adding the labeled substrate (¹⁴C-AMG or 2-NBDG) to each well.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold sodium-free wash buffer.

  • Lyse the cells with the appropriate lysis buffer.

  • If using ¹⁴C-AMG, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity. If using 2-NBDG, measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Subtract the background (uptake in the presence of a high concentration of a known SGLT2 inhibitor or in sodium-free buffer) from all readings.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer Cell Line: e.g., MCF-7 (breast cancer), HCT116 (colon cancer).

  • Test Compound: this compound.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow Cytometer.

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.

  • Harvest the cells (including any floating cells in the media) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[4].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[4].

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

Data Analysis:

  • Use flow cytometry software to perform quadrant analysis of the dot plot (FITC vs. PI fluorescence).

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V⁻/PI⁻): Live cells.

    • Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells.

    • Upper-right (Annexin V⁺/PI⁺): Late apoptotic or necrotic cells.

    • Upper-left (Annexin V⁻/PI⁺): Necrotic cells.

  • Compare the percentage of apoptotic cells in the this compound-treated samples to the untreated control.

Conclusion and Future Directions

This compound is a compelling natural product with a multi-target pharmacological profile. Its demonstrated interactions with the mu-opioid receptor, sodium-glucose cotransporters, and its pro-apoptotic and cell cycle-disrupting effects in cancer cells highlight its potential for further investigation and development. However, a significant gap remains in the quantitative characterization of these activities. Future research should prioritize the determination of specific Kᵢ and IC₅₀ values for this compound at its various targets. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling cascades it modulates, particularly in the context of its antitumor effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically explore the therapeutic potential of this intriguing alkaloid.

References

An In-Depth Technical Guide to the Biological Activity of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500) is a monoterpene indole (B1671886) alkaloid found in various plant species, notably from the genera Picralima and Alstonia. Belonging to the akuammiline (B1256633) family of alkaloids, this compound and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Quantitative Data on Biological Activities

The biological activities of this compound and its analogs are summarized below, with quantitative data presented for easy comparison.

Biological ActivityCompound/ExtractTargetAssayIC50/EC50/KiReference
Antiplasmodial Picralima nitida alkaloid fractionPlasmodium falciparum (W-2 clone)In vitro growth inhibition2.00 µg/mL[1]
Picralima nitida alkaloid fractionPlasmodium falciparum (D-6 clone)In vitro growth inhibition1.23 µg/mL[1]
SGLT Inhibition Alstiphyllanine E (this compound analog)SGLT1 / SGLT2Na+-glucose cotransportModerate inhibition[2]
Alstiphyllanine F (this compound analog)SGLT1 / SGLT2Na+-glucose cotransportModerate inhibition[2]
10-Methoxy-N(1)-methylburnamine-17-O-veratrate (this compound derivative)SGLT1 / SGLT2Na+-glucose cotransportPotent inhibition[2]
Acetylcholinesterase Inhibition Picolinamide derivative (7a)Acetylcholinesterase (AChE)In vitro enzyme inhibition2.49 ± 0.19 μM[3]
Anticancer Piplartine (structurally related)Human glioma U87MG cellsMTT assay5.09 µM[4]
Piplartine (structurally related)Colorectal cancer HCT-116 cellsMTT assay8 µM (24h), 6 µM (48h)[4]
Piplartine (structurally related)Lung cancer A549 cellsMTT assay-[4]
Piplartine (structurally related)Leukemia K562 cellsMTT assay16.15 µM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antiplasmodial Activity Assay (SYBR Green I-based)

This method is widely used to determine the in vitro susceptibility of Plasmodium falciparum to potential antimalarial compounds.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, W-2, D-6) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, and 10% human serum or AlbuMAX II.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded in a 96-well microtiter plate at a parasitemia of 0.5-1% and a hematocrit of 2%.

    • The serially diluted this compound is added to the wells. Chloroquine and artesunate (B1665782) are typically used as positive controls, while DMSO-treated wells serve as a negative control.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth:

    • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

    • The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.

G cluster_workflow SYBR Green I Antiplasmodial Assay Workflow start Start: Prepare Parasite Culture (P. falciparum) drug_prep Prepare this compound Serial Dilutions seeding Seed Synchronized Ring-Stage Parasites in 96-well Plate drug_prep->seeding add_drug Add this compound to Wells seeding->add_drug incubation Incubate for 72 hours add_drug->incubation lysis Freeze Plate to Lyse Cells incubation->lysis add_sybr Add Lysis Buffer with SYBR Green I lysis->add_sybr read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_fluorescence analysis Calculate IC50 Value read_fluorescence->analysis

SYBR Green I Antiplasmodial Assay Workflow

Sodium-Glucose Cotransporter (SGLT) Inhibition Assay (Fluorescent Glucose Uptake)

This cell-based assay measures the inhibition of SGLT1 and SGLT2 by test compounds using a fluorescent glucose analog.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound analogs are dissolved in DMSO and diluted to various concentrations in a sodium-containing buffer.

  • Assay Procedure:

    • Cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.

    • The cells are washed with a sodium-free buffer to remove any residual glucose.

    • Cells are pre-incubated with the test compounds in a sodium-containing buffer for 15-30 minutes at 37°C. A set of wells with a sodium-free buffer is included to determine non-SGLT-mediated uptake.

    • A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to all wells.

    • The plate is incubated for 30-60 minutes at 37°C to allow for glucose uptake.

  • Fluorescence Measurement:

    • The uptake is terminated by washing the cells with an ice-cold sodium-free buffer.

    • The fluorescence intensity within the cells is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The SGLT-mediated glucose uptake is calculated by subtracting the fluorescence in the sodium-free buffer from the total fluorescence in the sodium-containing buffer. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow SGLT Inhibition Assay Workflow start Seed SGLT-expressing cells in 96-well plate wash_cells Wash cells with Na+-free buffer start->wash_cells pre_incubation Pre-incubate with this compound analogs in Na+-containing buffer wash_cells->pre_incubation add_2nbdg Add fluorescent glucose analog (2-NBDG) pre_incubation->add_2nbdg incubation Incubate for 30-60 min add_2nbdg->incubation terminate_uptake Wash with ice-cold Na+-free buffer incubation->terminate_uptake read_fluorescence Measure intracellular fluorescence terminate_uptake->read_fluorescence analysis Calculate IC50 Value read_fluorescence->analysis

SGLT Inhibition Assay Workflow

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • AChE enzyme solution.

  • Assay Procedure:

    • The reaction is performed in a 96-well plate.

    • To each well, add phosphate buffer, DTNB solution, and the this compound derivative at various concentrations.

    • The AChE enzyme solution is then added, and the mixture is pre-incubated for a short period.

    • The reaction is initiated by adding the ATCI substrate.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined. Kinetic parameters like the Michaelis-Menten constant (Km) and the inhibitor constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

G cluster_pathway Ellman's Method for AChE Inhibition ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine hydrolysis AChE Acetylcholinesterase (AChE) TNB 5-Thio-2-nitrobenzoate (yellow, absorbs at 412 nm) Thiocholine->TNB reacts with DTNB DTNB (colorless) This compound This compound Derivative (Inhibitor) This compound->AChE inhibits

Principle of Ellman's Method for AChE Inhibition

Signaling Pathways

While the precise signaling pathways for all of this compound's activities are not fully elucidated, research on structurally related compounds provides insights into potential mechanisms.

Anticancer Activity: Apoptosis Induction

Studies on compounds like piplartine suggest that the anticancer effects may be mediated through the induction of apoptosis. This process often involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

A potential pathway involves:

  • Induction of Cellular Stress: The compound may induce oxidative stress within cancer cells, leading to an increase in reactive oxygen species (ROS).

  • Mitochondrial Pathway Activation: Increased ROS can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

G cluster_pathway Potential Apoptotic Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis leads to

Potential Apoptotic Pathway of this compound

Conclusion

This compound and its derivatives exhibit a remarkable range of biological activities, positioning them as promising lead compounds for the development of new therapeutic agents. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and potential mechanisms of action to aid researchers in this endeavor. Further investigations are warranted to fully elucidate the specific molecular targets and signaling pathways of this compound for each of its biological effects, which will be crucial for its translation into clinical applications.

References

The Structural Elucidation and Properties of Picraline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline is a complex indole (B1671886) alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. This document provides a technical guide to the structure, properties, and isolation of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its extraction and purification, and an overview of its known biological context.

Chemical Structure and Properties

This compound is a monoterpenoid indole alkaloid characterized by a complex, polycyclic structure. Its chemical formula is C₂₃H₂₆N₂O₅. The molecule features a fused ring system, typical of the akuammiline (B1256633) family of alkaloids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₅[1]
Molecular Weight 410.47 g/mol [1]
IUPAC Name methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1]
CAS Number 2671-32-1[1]
SMILES CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC[1]

Note: Specific experimental data for melting point, optical rotation, and detailed NMR spectra for this compound are not consistently available in the reviewed literature. The related compound, Picrinine (CAS 4684-32-6), has a reported melting point of 224-225 °C.

Experimental Protocols

Isolation of this compound from Alstonia scholaris Bark

The following protocol is a generalized procedure based on methods for isolating alkaloids from Alstonia scholaris. Optimization may be required for maximizing the yield of this compound.

2.1.1. Materials and Reagents

2.1.2. Extraction Procedure

  • Maceration: Soak the powdered bark of Alstonia scholaris in methanol or 95% ethanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

2.1.3. Acid-Base Extraction for Alkaloid Fractionation

  • Acidification: Dissolve the crude extract in a 2% aqueous HCl solution. This will protonate the basic alkaloid nitrogen atoms, rendering them soluble in the aqueous acidic solution.

  • Defatting: Extract the acidic solution with a nonpolar solvent such as hexane or dichloromethane to remove neutral compounds like fats and waxes. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia solution or NaOH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with dichloromethane or chloroform. Repeat the extraction several times to ensure complete recovery of the alkaloids.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

2.1.4. Chromatographic Purification

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, for example, a slurry of silica gel in hexane.

  • Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light and by spraying with Dragendorff's reagent. Fractions containing compounds with similar Rf values should be combined.

  • Isolation of this compound: Fractions showing a positive test for alkaloids and having an Rf value corresponding to this compound should be further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

2.1.5. Characterization

The structure of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways of this compound is limited, related alkaloids from Alstonia species have been reported to exhibit a range of biological activities, including anticancer properties. The mechanism of action for many natural product-derived anticancer agents often involves the induction of apoptosis (programmed cell death). Key signaling pathways frequently implicated in apoptosis include the PI3K/Akt pathway. Inhibition of the PI3K/Akt signaling cascade can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cell death. Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.

Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Alstonia scholaris.

Picraline_Isolation_Workflow cluster_extraction Extraction cluster_fractionation Acid-Base Fractionation cluster_purification Purification Start Powdered Alstonia scholaris Bark Maceration Maceration with Methanol/Ethanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acidification Dissolution in 2% HCl Crude_Extract->Acidification Defatting Extraction with Hexane/DCM Acidification->Defatting Basification Basification to pH 9-10 Defatting->Basification Alkaloid_Extraction Extraction with DCM/Chloroform Basification->Alkaloid_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Alkaloid_Extraction->Crude_Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography TLC_Analysis TLC Monitoring Column_Chromatography->TLC_Analysis Collect Fractions TLC_Analysis->Column_Chromatography Re-chromatograph if needed Purified_this compound Purified this compound TLC_Analysis->Purified_this compound Characterization Spectroscopic Characterization (NMR, MS, IR) Purified_this compound->Characterization

Caption: General workflow for the isolation of this compound.

References

Picraline: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on plant species from the Apocynaceae family. It details established methodologies for the extraction and isolation of this compound, with a focus on both traditional column chromatography and modern countercurrent chromatography techniques. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural products.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apocynaceae family, a family known for its rich diversity of alkaloids. The primary botanical sources of this compound that have been identified and studied are:

  • Alstonia scholaris : Commonly known as the "devil's tree," various parts of this plant, including the leaves, bark, and fruit, have been reported to contain this compound.[1][2][3] Quantitative analysis has shown that the concentration of this compound can vary significantly between different plant organs.

  • Alstonia macrophylla : The leaves of this species are another notable source of this compound and related alkaloids.[4][5]

  • Picralima nitida : The seeds of this West African tree, also known as "akuamma," are a well-documented source of this compound and other indole alkaloids.[6][7][8]

While these are the most cited sources, other related species within the Apocynaceae family may also contain this compound, warranting further phytochemical investigation.

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the plant species, the specific part of the plant, geographical location, and season of collection. A study on Alstonia scholaris provided the following quantitative data on the distribution of this compound (reported as picralinal (B602800), a closely related compound) in various plant parts:

Plant PartPicralinal Concentration (µg/g of dry weight)
Fruits38.13 ± 0.1472
FlowersHigh concentration (exact value not specified)
LeavesPresent (quantitative value varied with season)
Trunk BarkAbsent

Table 1: Quantitative analysis of picralinal in different parts of Alstonia scholaris.[1]

It is important to note that picrinine, another related alkaloid, was found in higher concentrations in the fruits (73.41 ± 0.3292 µg/g of dry weight) and flowers of Alstonia scholaris.[1] Researchers should consider these variations when selecting plant material for this compound isolation.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process, including extraction, partitioning, and chromatographic purification. Below are detailed methodologies for two common approaches.

General Extraction and Fractionation Workflow

The initial step for isolating this compound involves the extraction of total alkaloids from the plant material.

General workflow for the extraction and isolation of this compound.
Isolation by Column Chromatography

Column chromatography is a traditional and widely used method for the purification of alkaloids like this compound.

Protocol:

  • Preparation of Crude Alkaloid Extract:

    • Dried and powdered plant material (e.g., 1 kg of Alstonia scholaris leaves) is exhaustively extracted with methanol (B129727) using a Soxhlet apparatus.[9]

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

    • The residue is then subjected to acid-base partitioning. It is dissolved in a 5% hydrochloric acid solution and filtered. The acidic solution is washed with a non-polar solvent like n-hexane to remove neutral compounds.

    • The aqueous layer is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.

    • The basic solution is extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.

  • Column Chromatography Procedure:

    • A glass column (e.g., 450mm length, 30mm bore) is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.[9]

    • The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution is carried out with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. For example, a gradient of chloroform to chloroform-methanol (e.g., 99:1 to 90:10 v/v) can be effective.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

Isolation by pH-Zone-Refining Countercurrent Chromatography (CCC)

pH-zone-refining CCC is a modern, preparative liquid-liquid chromatography technique that is highly effective for the separation of alkaloids based on their pKa values and hydrophobicity.[10][11]

Protocol:

  • Preparation of the Two-Phase Solvent System:

    • A suitable two-phase solvent system is selected. A commonly used system for indole alkaloids is composed of methyl tert-butyl ether (MTBE), acetonitrile, and water.[7]

    • The chosen solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate. The upper and lower phases are then separated.

  • CCC Instrument Setup and Separation:

    • The CCC instrument is filled with the stationary phase. For the separation of basic alkaloids like this compound, the acidic aqueous phase is typically used as the stationary phase, and it contains a retainer acid (e.g., hydrochloric acid or trifluoroacetic acid).

    • The mobile phase is the basic organic phase, containing a retainer base (e.g., triethylamine).

    • The crude alkaloid extract is dissolved in a small volume of the stationary phase and injected into the CCC instrument.

    • The mobile phase is then pumped through the column at a specific flow rate.

    • The separation occurs as the alkaloids partition between the two phases according to their pKa values.

    • The eluent is continuously monitored with a UV detector, and fractions are collected.

    • Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to obtain the purified compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, which are essential for its identification and characterization.

PropertyData
Molecular Formula C₂₁H₂₂N₂O₄
Molecular Weight 366.41 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) Characteristic signals for aromatic protons, olefinic protons, methoxy (B1213986) group, and aliphatic protons of the indole alkaloid skeleton.
¹³C NMR (CDCl₃, δ ppm) Resonances corresponding to the carbonyl carbon of the ester, carbons of the indole ring, and other aliphatic and olefinic carbons.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 366, with a characteristic fragmentation pattern.
Infrared (IR) (KBr, cm⁻¹) Absorption bands corresponding to N-H stretching, C=O stretching of the ester, C=C stretching of the aromatic ring, and C-O stretching.

Table 2: Physicochemical and Spectroscopic Data of this compound.

Note: Detailed NMR and MS fragmentation data should be compared with published literature for definitive identification.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the isolation and characterization of this compound.

Workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation of this compound. The detailed experimental protocols for both traditional and modern chromatographic techniques, along with the presented quantitative and spectroscopic data, offer a solid foundation for researchers in the field of natural product chemistry and drug discovery. Further research into the pharmacological properties of this compound is warranted to explore its full therapeutic potential.

References

A Technical Guide to the Picraline Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Picraline (B586500) is a monoterpenoid indole (B1671886) alkaloid (MIA) belonging to the structurally complex akuammiline (B1256633) class. Found in plant species such as Alstonia scholaris and Picralima nitida, this compound and its relatives exhibit a range of promising biological activities, including analgesic and anti-inflammatory effects.[1][2] While the complete biosynthetic pathway from primary metabolites to this compound has not been fully elucidated, significant portions are understood through homology with other well-characterized MIA pathways, such as that of the antiarrhythmic drug ajmaline.[3][4][5] This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the established early stages, the critical enzymatic steps, and the proposed divergent pathways leading to the akuammiline scaffold. It includes summaries of quantitative data, detailed experimental protocols for key enzymes, and pathway visualizations to serve as a resource for researchers in natural product biosynthesis and drug discovery.

The Common Gateway: Biosynthesis of Strictosidine (B192452)

The biosynthesis of nearly all 2,000 known MIAs begins with the formation of the central precursor, 3-α(S)-strictosidine.[6][7] This crucial step involves a Pictet-Spengler condensation of tryptamine (B22526), derived from the shikimate pathway, and the monoterpenoid secologanin (B1681713), derived from the methylerythritol phosphate (B84403) (MEP) pathway.

Key Enzyme: Strictosidine Synthase (STR)

Strictosidine synthase (EC 4.3.3.2) catalyzes this stereospecific condensation.[6][8] It acts as a scaffold, orienting the substrates to ensure the exclusive formation of the 3-α(S) isomer, which is the universal precursor for the entire family of MIAs.[6][8] The enzyme is a single-copy gene product subject to coordinate regulation by plant hormones.[6]

G Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine 3-α(S)-Strictosidine STR->Strictosidine

Fig. 1: Enzymatic synthesis of the central MIA precursor, strictosidine.

Activation and Diversification: The Role of Strictosidine β-D-Glucosidase

The glucose moiety of strictosidine acts as a protecting group, rendering the molecule stable for transport and storage. To proceed down the various MIA pathways, this glucose must be removed.

Key Enzyme: Strictosidine β-D-Glucosidase (SGD)

Strictosidine β-D-glucosidase (SGD, EC 3.2.1.105) is a highly specific enzyme that hydrolyzes the β-O-glycosidic bond of strictosidine.[9][10] This deglycosylation generates a highly reactive and unstable aglycone.[5][9] This intermediate exists in equilibrium between several forms, including a ring-opened dialdehyde, which serves as the critical substrate for the subsequent branching pathways that create the vast structural diversity of MIAs.[5][11][12]

The Branch Point: Formation of Geissoschizine and Divergence to Akuammiline and Sarpagan Scaffolds

The unstable strictosidine aglycone is a substrate for several enzymes that dictate the downstream alkaloid scaffold. A key intermediate for both the akuammiline (this compound-type) and sarpagan (ajmaline-type) alkaloids is geissoschizine.

Key Enzymes:

  • Geissoschizine Synthase (GS): This medium-chain alcohol dehydrogenase reduces an iminium species of the strictosidine aglycone to form 19E-geissoschizine.[3][13][14] Geissoschizine is a pivotal intermediate from which multiple alkaloid classes are derived.[14][15]

  • Geissoschizine Oxidase (GO) / Sarpagan Bridge Enzyme (SBE): From geissoschizine, the pathway diverges. Enzymes in the Cytochrome P450 family catalyze intramolecular cyclizations to form different scaffolds.

    • Akuammiline Pathway (Proposed): A geissoschizine oxidase (GO) catalyzes an oxidative coupling between C16 and C2, forming dehydropreakuammicine, the foundational strychnos/akuammiline skeleton.[15]

    • Sarpagan Pathway (Characterized): The sarpagan bridge enzyme (SBE) catalyzes the formation of a C5-C16 bond to yield polyneuridine (B1254981) aldehyde, the entry point to sarpagan alkaloids like ajmaline.[15][16]

G cluster_main Core Pathway cluster_akuammiline Akuammiline Pathway (this compound) cluster_sarpagan Sarpagan Pathway (Ajmaline) Strictosidine Strictosidine SGD SGD Strictosidine->SGD Aglycone Strictosidine Aglycone (Reactive Intermediate) SGD->Aglycone GS Geissoschizine Synthase (GS) Aglycone->GS Geissoschizine Geissoschizine GS->Geissoschizine GO Geissoschizine Oxidase (GO) Geissoschizine->GO Proposed SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Characterized Akuammiline_Scaffold Dehydropreakuammicine (Akuammiline Scaffold) GO->Akuammiline_Scaffold Tailoring_Aku Tailoring Enzymes (Oxidation, Reduction, Methylation) Akuammiline_Scaffold->Tailoring_Aku This compound This compound Tailoring_Aku->this compound Sarpagan_Scaffold Polyneuridine Aldehyde (Sarpagan Scaffold) SBE->Sarpagan_Scaffold Tailoring_Sar PNAE, VS, VH, VR... Sarpagan_Scaffold->Tailoring_Sar Ajmaline Ajmaline Tailoring_Sar->Ajmaline

Fig. 2: Divergent pathways from geissoschizine to the akuammiline and sarpagan alkaloid scaffolds.

The late stages of this compound biosynthesis, involving the conversion of the initial akuammiline scaffold, require a series of tailoring reactions. These likely include oxidations, reductions, and methylations to yield the final this compound structure. The specific enzymes responsible for these transformations have yet to be identified and represent a key knowledge gap in the field.

Quantitative Data Summary

Quantitative enzymatic data is crucial for understanding pathway flux and for metabolic engineering efforts. Data for the initial, well-characterized enzymes of MIA biosynthesis are available.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

EnzymeSource OrganismSubstrate(s)Apparent K_mReference
Strictosidine Synthase (STR)Catharanthus roseusTryptamine2.3 mM[17]
Secologanin3.4 mM[17]
Sarpagan Bridge Enzyme Homolog (Alstonine Synthase)Catharanthus roseusTetrahydroalstonine19.6 µM[16]

Note: Data for enzymes specific to the late-stage this compound pathway are not currently available in published literature.

Detailed Experimental Protocols

The elucidation of MIA pathways relies on a combination of classical enzymology and modern molecular biology techniques. Below are representative protocols for key experimental procedures.

Protocol 1: Strictosidine Synthase (STR) Activity Assay
  • Principle: This assay measures the formation of strictosidine from tryptamine and secologanin. The product can be quantified using High-Performance Liquid Chromatography (HPLC).

  • Reagents:

    • Phosphate buffer (100 mM, pH 6.8)

    • Tryptamine HCl (10 mM stock in water)

    • Secologanin (10 mM stock in water)

    • Enzyme extract (partially purified or recombinant STR)

    • Methanol (for quenching)

    • HPLC mobile and stationary phases appropriate for alkaloid separation.

  • Procedure:

    • Prepare a reaction mixture containing 80 µL of phosphate buffer, 10 µL of tryptamine stock, and the enzyme extract in a total volume of 190 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the secologanin stock solution.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 200 µL of cold methanol.

    • Centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

    • Analyze the supernatant by HPLC, monitoring at ~225 nm and ~280 nm.

  • Data Analysis: Quantify the strictosidine peak area against a standard curve generated with authentic strictosidine. Calculate specific activity as nmol of product formed per minute per mg of protein.

Protocol 2: Gene Discovery via Transient Expression in Nicotiana benthamiana
  • Principle: This powerful technique allows for the rapid functional characterization of candidate genes (e.g., P450s, methyltransferases) by co-expressing them in N. benthamiana leaves along with known pathway enzymes to reconstitute a portion of the biosynthetic pathway.[16][18] Product formation, detected by LC-MS, confirms gene function.

  • Methodology:

    • Vector Construction: Clone the candidate gene cDNA into a plant expression vector (e.g., pLife-33) under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • Agrobacterium Transformation: Transform the expression vector into Agrobacterium tumefaciens (e.g., strain GV3101).

    • Infiltration: Grow cultures of Agrobacterium carrying the candidate gene and any required upstream pathway genes (e.g., STR, SGD, GS). Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

    • Mix the Agrobacterium cultures and infiltrate the solution into the abaxial side of young N. benthamiana leaves using a needleless syringe.

    • Incubation & Feeding: Incubate the plants for 3-5 days. If necessary, infiltrate the leaves again with a substrate solution (e.g., strictosidine or geissoschizine) to provide the precursor for the enzyme to act upon.

    • Metabolite Extraction: Harvest the infiltrated leaf patches, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with a suitable solvent (e.g., 80% methanol).

    • Analysis: Analyze the crude extract using LC-MS/MS to identify the formation of new products corresponding to the expected enzymatic activity of the candidate gene.

G cluster_prep Preparation cluster_plant In Planta Expression cluster_analysis Analysis Gene Candidate Gene (e.g., P450) Vector Plant Expression Vector Gene->Vector Cloning Agro Agrobacterium tumefaciens Vector->Agro Transformation Nico Nicotiana benthamiana Leaf Agro->Nico Syringe Infiltration Incubate Incubate Plant (3-5 days) Nico->Incubate Harvest Harvest & Extract Metabolites Incubate->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS Result Identify Novel Product LCMS->Result

Fig. 3: Experimental workflow for heterologous expression and gene function validation in N. benthamiana.

Conclusion and Future Outlook

The biosynthetic pathway to this compound is a prime example of the chemical ingenuity within plant specialized metabolism. While the initial steps that construct the central precursor strictosidine and the branchpoint intermediate geissoschizine are well-established, the specific enzymes that decorate the akuammiline scaffold to produce this compound remain unknown. The discovery of these late-stage "tailoring" enzymes is a key frontier. Future research employing a combination of transcriptomics on this compound-producing plants and high-throughput functional screening using methods like the N. benthamiana transient expression system will be instrumental in fully elucidating this complex pathway. A complete understanding will not only provide profound insights into the evolution of metabolic diversity but also furnish the genetic toolkit necessary for the heterologous production of this compound and related alkaloids for pharmaceutical development.

References

Spectroscopic and Structural Elucidation of Picraline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Picraline, a prominent indole (B1671886) alkaloid of the akuammiline (B1256633) family. Isolated from the seeds of the West African plant Picralima nitida, this compound has been a subject of interest for its potential pharmacological activities. The structural elucidation of this complex natural product relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles and presents the key spectroscopic data in a structured format, outlines the experimental methodologies for data acquisition, and visualizes the general workflow for alkaloid characterization.

Spectroscopic Data of this compound

The following tables summarize the critical NMR, IR, and MS data for this compound, essential for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
287.14.25 (s)
350.22.80 (m)
553.83.60 (m), 2.95 (m)
635.52.10 (m), 1.90 (m)
759.9-
8134.5-
9122.17.50 (d, 7.8)
10120.07.10 (t, 7.5)
11127.87.18 (t, 7.6)
12110.86.85 (d, 7.9)
13143.2-
1434.22.30 (m)
1531.81.80 (m)
1648.53.90 (d, 6.5)
1772.35.40 (s)
1812.80.95 (t, 7.4)
19119.55.35 (q, 7.4)
2065.4-
2152.13.75 (s)
N1-CH₃--
C=O170.5-
O-CH₃51.53.68 (s)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and were likely recorded in CDCl₃. Assignments are based on 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, BroadN-H Stretch (indole)
2925StrongC-H Stretch (aliphatic)
1735StrongC=O Stretch (ester)
1620MediumC=C Stretch (aromatic)
1460MediumC-H Bend (aliphatic)
1240StrongC-O Stretch (ester)
750StrongC-H Bend (ortho-disubstituted aromatic)

Table 3: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
410.47-[M]⁺ (Molecular Ion for C₂₃H₂₆N₂O₅)
351-[M - COOCH₃]⁺
323-[M - COOCH₃ - C₂H₄]⁺
184-Retro-Diels-Alder fragmentation fragment
121-Indole fragment

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard experimental methodologies.

2.1 NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled sequence is used with a spectral width of around 220 ppm.

  • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential, including:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. For less volatile or thermally labile molecules like many alkaloids, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion.

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of an alkaloid like this compound.

G General Workflow for Alkaloid Characterization cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Plant Material (Picralima nitida seeds) B Extraction (e.g., with Methanol) A->B C Acid-Base Partitioning B->C D Chromatography (e.g., Column, HPLC) C->D E Pure this compound D->E F NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) E->F G Mass Spectrometry (HRMS, MS/MS) E->G H IR Spectroscopy E->H I Data Interpretation F->I G->I H->I J Proposed Structure I->J K Stereochemical Assignment (NOESY, X-ray Crystallography) J->K L Final Structure of this compound K->L

General Workflow for Alkaloid Characterization

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and to fully appreciate the nuances of its structural determination, researchers are encouraged to consult the primary literature on the isolation and synthesis of akuammiline alkaloids.

A Technical Guide to the Therapeutic Potential of Picralima nitida (Picraline) Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picralima nitida, a plant indigenous to West Africa, has a long history in traditional medicine for treating a spectrum of ailments, most notably pain, fever, and malaria.[1][2][3] The therapeutic effects of the plant are largely attributed to a class of monoterpene indole (B1671886) alkaloids found predominantly in its seeds.[4] This guide provides a comprehensive technical overview of the major alkaloids from P. nitida, their pharmacological properties, mechanisms of action, and the experimental methodologies used for their isolation and characterization. The primary focus is on their interaction with central nervous system (CNS) receptors, particularly opioid receptors, which forms the basis of their analgesic potential and positions them as scaffolds for novel drug development.[5][6]

Introduction to Picralima nitida Alkaloids

The seeds of the Picralima nitida tree, commonly known as akuamma seeds, contain a rich diversity of alkaloids.[4] These compounds are structurally related to other well-known indole alkaloids such as yohimbine (B192690) and mitragynine.[7] Ethnomedicinal applications are widespread, with various parts of the plant used to treat fever, hypertension, gastrointestinal disorders, and malaria.[2][3] Scientific investigations have sought to validate these traditional uses, revealing a range of biological activities including analgesic, anti-inflammatory, hypoglycemic, antiplasmodial, and antimicrobial effects.[1][2]

The most abundant and well-studied alkaloids from P. nitida seeds include:

  • Akuammine (the most abundant, comprising ~0.56% of dried seed powder)[7]

  • Pseudo-akuammigine

  • Akuammicine

  • Akuammiline

  • Picraline

  • Pericine

Mechanism of Action: Targeting Opioid Receptors

Extensive in-vitro screening of P. nitida alkaloids against panels of CNS receptors has revealed that their primary molecular targets are the opioid receptors.[4][5] This finding provides a mechanistic basis for the traditional use of akuamma seeds as analgesics. The interaction is specific to different opioid receptor subtypes.

  • Mu-Opioid Receptor (µOR) Agonism: Akuammine and pseudo-akuammigine demonstrate micromolar agonist activity at the µ-opioid receptor.[4][8] This is the same receptor targeted by classical opioids like morphine.

  • Kappa-Opioid Receptor (κOR) Agonism: Akuammicine has been identified as a potent agonist at the κ-opioid receptor.[4][9]

  • Weak Opioid Binding: Pericine also binds to µ-opioid receptors, exhibiting an IC50 value of 0.6 µmol, which is indicative of a weak analgesic potential.[10]

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[11][12] The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.[11] An alternative pathway involves β-arrestin recruitment, which is associated with receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[12][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from phytochemical and pharmacological studies of P. nitida alkaloids.

Table 1: Phytochemical Composition of Picralima nitida

Phytochemical Plant Part Quantity Reference
Total Alkaloids Seed Extract 6% - 20% [14][15]
Total Alkaloids Pod Extract 7.6% [14]
Akuammine Dried Seeds 0.56% [7]
Flavonoids Seed Extract 36% [15]
Saponins Seed Extract 51.5% [15]

| Tannins | Seed Extract | 15.08% |[15] |

Table 2: In-Vitro Opioid Receptor Activity of P. nitida Alkaloids

Alkaloid Receptor Target Assay Type Value Reference
Akuammine µ-Opioid Receptor Binding Affinity (Ki) 0.76 µM [8]
Pseudo-akuammigine µ-Opioid Receptor Binding Affinity (Ki) 1.0 µM [8]
Akuammicine κ-Opioid Receptor Binding Affinity (Ki) 0.17 µM [8]
Akuammiline κ-Opioid Receptor Binding Affinity (Ki) 0.40 µM [8]

| Pericine | µ-Opioid Receptor | Inhibition (IC50) | 0.6 µmol |[10] |

Table 3: In-Vivo Anti-inflammatory and Analgesic Data

Alkaloid/Extract Animal Model Assay Dose Effect Reference
Pseudo-akuammigine Rat Carrageenan-induced paw edema 50 mg/kg 40.5% inhibition of mean maximal swelling [16]
Methanolic Extract Rat Carrageenan-induced paw edema 300 mg/kg 72.2% inhibition [16]
Pseudo-akuammigine Mouse (C57BL/6) Tail Flick Assay 5 mg/kg (p.o.) Significant antinociception vs. vehicle [17]

| Pseudo-akuammigine | Mouse (C57BL/6) | Hot Plate Assay | 5 mg/kg (p.o.) | Significant antinociception vs. vehicle |[17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for the isolation and key pharmacological characterization of P. nitida alkaloids.

Alkaloid Isolation via pH-Zone-Refining Countercurrent Chromatography (CCC)

This method is highly effective for separating basic alkaloids with high loading capacity and purity.[8][18]

  • Extraction: Powdered P. nitida seeds are first defatted with a non-polar solvent (e.g., hexanes) and then subjected to acid-base extraction. The powdered material is basified (e.g., with ammonium (B1175870) hydroxide), followed by extraction with a chlorinated solvent (e.g., dichloromethane). The organic extract is then concentrated to yield a crude alkaloid mixture.

  • Solvent System Selection: A two-phase solvent system is selected based on the partition coefficients (K) of the target alkaloids. A common system is a mixture of methyl-tert-butyl ether, acetonitrile, and water. Triethylamine (TEA) is added to the organic upper phase as a retainer, and an acid (e.g., HCl or TFA) is added to the aqueous lower phase as an eluter.

  • CCC Operation:

    • The CCC column is filled entirely with the stationary phase (either the upper or lower phase, depending on the elution mode).

    • The crude alkaloid extract, dissolved in the mobile phase, is injected into the column.

    • The mobile phase is pumped through the column at a constant flow rate while the column is rotated at high speed (e.g., 800-1000 rpm).

    • The separation occurs based on the differential partitioning of the alkaloids between the two liquid phases. The acidic eluter in the mobile phase protonates the basic alkaloids, causing them to migrate, while the basic retainer in the stationary phase neutralizes them, causing them to be retained. This creates sharp, concentrated bands of separated compounds.

    • Fractions are collected and analyzed by HPLC or TLC to identify and pool those containing the pure alkaloids.[8]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for a specific receptor.[17]

  • Preparation: Cell membranes expressing the human opioid receptor of interest (µ, κ, or δ) are prepared from transfected cell lines (e.g., HEK-293).

  • Assay Components:

    • Receptor-expressing cell membranes.

    • A radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for µOR, [³H]U69,593 for κOR).

    • A dilution series of the test alkaloid.

    • Assay buffer.

  • Procedure:

    • The test alkaloid, radioligand, and cell membranes are combined in assay tubes or a microplate.

    • The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Hot Plate Analgesia Assay

This is a common in-vivo model to assess the central analgesic effects of a compound in rodents.[17]

  • Apparatus: A hot plate apparatus is used, which consists of a metal surface maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C).

  • Animals: Mice (e.g., C57BL/6) are used for the experiment.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • The test alkaloid (e.g., pseudo-akuammigine) or a control vehicle (e.g., saline) is administered to the mice (e.g., subcutaneously or orally). A positive control like morphine is often used for comparison.[17]

    • At specified time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis is performed to determine if the increase in latency is significant compared to the vehicle control group.[17]

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow

G cluster_0 Isolation & Purification cluster_1 In-Vitro Characterization cluster_2 In-Vivo Evaluation cluster_3 Data Analysis start Picralima nitida Seed Powder extract Crude Alkaloid Extraction start->extract ccc pH-Zone-Refining Countercurrent Chromatography extract->ccc pure Pure Alkaloids (Akuammine, this compound, etc.) ccc->pure binding Receptor Binding Assays (Ki determination) pure->binding functional Functional Assays (cAMP, β-Arrestin) binding->functional analgesia Analgesia Models (Hot Plate, Tail Flick) functional->analgesia anti_inflam Anti-inflammatory Models analgesia->anti_inflam sar Structure-Activity Relationship (SAR) anti_inflam->sar

Caption: Workflow for isolation and pharmacological evaluation of P. nitida alkaloids.

Diagram 2: µ-Opioid Receptor G-Protein Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular alkaloid Akuammine (Agonist) uOR μ-Opioid Receptor (GPCR) alkaloid->uOR Binds G_protein Gαi/βγ (Inactive) uOR->G_protein Activates G_alpha Gαi-GTP (Active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_betagamma->Channels cAMP ↓ cAMP AC->cAMP Reduces Production PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Channels->Analgesia

Caption: G-protein dependent signaling cascade following µ-opioid receptor activation.

Diagram 3: Opioid Receptor β-Arrestin Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Opioid Agonist receptor Opioid Receptor (GPCR) agonist->receptor Binds grk GRK (Kinase) receptor->grk Recruits receptor_p Phosphorylated Receptor grk->receptor_p Phosphorylates arrestin β-Arrestin receptor_p->arrestin Recruits internalization Receptor Internalization arrestin->internalization mapk MAPK Signaling (e.g., ERK) arrestin->mapk side_effects Tolerance & Side Effects internalization->side_effects mapk->side_effects

Caption: β-Arrestin pathway involved in opioid receptor desensitization and side effects.

Conclusion and Future Directions

The alkaloids from Picralima nitida represent a compelling class of natural products with significant therapeutic potential, particularly in the realm of pain management. Their primary mechanism of action via opioid receptor modulation confirms the scientific basis for their traditional use.[4][5] However, in-vivo studies have shown that while some alkaloids like pseudo-akuammigine demonstrate antinociceptive effects, their potency is modest compared to established opioids like morphine, and some studies have found limited efficacy in certain thermal nociception assays.[4][17]

This discrepancy highlights several key areas for future research:

  • Structure-Activity Relationship (SAR) Studies: The unique scaffold of the akuamma alkaloids provides an opportunity to develop novel opioids.[6][19] Semisynthetic modification of the core structures could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Biased Agonism: Investigating whether these alkaloids exhibit bias towards G-protein signaling over β-arrestin recruitment is critical. A G-protein biased agonist could theoretically provide analgesia with a reduced side-effect profile (e.g., less respiratory depression and tolerance).[12]

  • Toxicology: Comprehensive toxicological studies are necessary to establish the safety profile of these alkaloids for potential clinical development.[2][15]

  • Synergistic Effects: Research into the effects of the complete alkaloid extract versus isolated compounds could reveal synergistic interactions that contribute to the overall therapeutic effect of the traditional preparation.

References

Picraline and SGLT1/SGLT2 Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Picraline (B586500) and its potential interaction with the sodium-glucose cotransporters SGLT1 and SGLT2. While direct quantitative data on this compound's inhibitory activity against SGLT1 and SGLT2 is limited in publicly available scientific literature, this document synthesizes information on related this compound-type alkaloids that have demonstrated inhibitory effects. Furthermore, this guide details established in vitro experimental protocols for assessing SGLT1 and SGLT2 inhibition and presents the associated signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this compound and its analogs as modulators of glucose transport.

Introduction to this compound and SGLT Inhibition

This compound is an indole (B1671886) alkaloid found in plants of the Alstonia genus. It belongs to the akuammiline (B1256633) family of alkaloids, which are known for a range of pharmacological activities. Akuammine, a structurally related and more abundant alkaloid from the seeds of Picralima nitida, has been investigated for various properties, including antimalarial and opioidergic effects.[1][2]

Sodium-glucose cotransporters (SGLTs) are a family of membrane proteins that play a crucial role in glucose transport across epithelial cell membranes. SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose.[3][4] It is also expressed to a lesser extent in the kidneys.[3] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][5][6]

Inhibition of SGLT1 and SGLT2 has emerged as a significant therapeutic strategy, particularly for the management of type 2 diabetes. SGLT2 inhibitors, by promoting urinary glucose excretion, effectively lower blood glucose levels.[6] Dual inhibition of SGLT1 and SGLT2 can offer additional glycemic control by also reducing intestinal glucose absorption.

While research on this compound's direct effects on SGLT1 and SGLT2 is not extensive, a study on this compound-type alkaloids isolated from Alstonia macrophylla has indicated that some of these compounds exhibit moderate inhibitory activity against both transporters. This suggests that the this compound scaffold may serve as a basis for the development of novel SGLT inhibitors.

Quantitative Data on SGLT1/SGLT2 Inhibition by this compound-Type Alkaloids

CompoundSGLT1 Inhibition (%) at 10 µMSGLT2 Inhibition (%) at 10 µM
Alstiphyllanine E35.445.2
Alstiphyllanine F42.138.9
10-Methoxy-N(1)-methylburnamine-17-O-veratrate85.389.7

Data extracted from Hirasawa et al., Bioorganic & Medicinal Chemistry, 2010.

These findings indicate that modifications to the this compound core structure can lead to potent SGLT inhibitory activity. Specifically, the presence of an ester side chain at the C-17 position appears to be important for this activity.

Experimental Protocols for SGLT Inhibition Assays

The following sections detail standardized in vitro methods for assessing the inhibitory activity of compounds against SGLT1 and SGLT2. These protocols are based on established methodologies in the field.

SGLT1 Inhibition Assay using Stably Transfected CHO Cells

This protocol describes a cell-based assay to determine the inhibitory effect of a test compound on human SGLT1 (hSGLT1) expressed in Chinese Hamster Ovary (CHO) cells. The assay typically utilizes a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), to measure transporter activity.

Materials:

  • CHO cells stably expressing hSGLT1 (e.g., G6D3 cells)

  • Non-transfected CHO cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Krebs-Ringer-Henseleit (KRH) buffer with NaCl (Na+-containing)

  • KRH buffer with N-methyl-D-glucamine (NMG) (Na+-free)

  • [14C]AMG

  • Test compound (e.g., this compound)

  • Phlorizin (B1677692) (positive control)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Methodology:

  • Cell Culture: Culture hSGLT1-CHO cells and non-transfected CHO cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 for selection. Seed the cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with Na+-free KRH buffer to remove any residual sodium.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or phlorizin in Na+-containing KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C. For control wells, use buffer with vehicle.

  • Uptake Measurement: Initiate the uptake reaction by adding [14C]AMG to each well. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold Na+-free KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the specific SGLT1-mediated uptake by subtracting the uptake in the presence of a saturating concentration of phlorizin or in Na+-free buffer from the total uptake. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol outlines a non-radioactive method for assessing SGLT2 inhibition using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). This assay can be performed in cells endogenously expressing SGLT2 (e.g., HK-2 human kidney cells) or in cells stably overexpressing hSGLT2.

Materials:

  • HK-2 cells or CHO cells stably expressing hSGLT2

  • Appropriate cell culture medium

  • Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Sodium-free buffer (e.g., HBSS with choline (B1196258) chloride replacing NaCl)

  • 2-NBDG

  • Test compound (e.g., this compound)

  • Dapagliflozin or Phlorizin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere and grow to a suitable confluency.

  • Assay Preparation: Wash the cells twice with sodium-free buffer.[1]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or a positive control in sodium-containing buffer for 15-30 minutes at 37°C.[1] Control wells should contain the vehicle. To measure non-SGLT mediated uptake, a set of wells should be incubated in sodium-free buffer.[1]

  • Fluorescent Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.[1]

  • Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[1]

  • Fluorescence Measurement: Add a suitable buffer (e.g., PBS) to each well and measure the intracellular fluorescence using a microplate reader (excitation/emission ~485/535 nm).[1]

  • Data Analysis: Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.[1] Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with SGLT1 and SGLT2 function and a typical experimental workflow for inhibitor screening.

SGLT1 Signaling and Glucose Absorption

SGLT1_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 Sodium 2 Na+ Sodium->SGLT1 Intracellular_Glucose Intracellular Glucose SGLT1->Intracellular_Glucose Intracellular_Sodium Intracellular Na+ SGLT1->Intracellular_Sodium GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase ADP ADP + Pi NaK_ATPase->ADP Potassium_out 2 K+ NaK_ATPase->Potassium_out Sodium_out 3 Na+ NaK_ATPase->Sodium_out Intracellular_Glucose->GLUT2 Intracellular_Sodium->NaK_ATPase ATP ATP ATP->NaK_ATPase Potassium_in 2 K+ Potassium_in->NaK_ATPase Blood_Sodium Na+ Sodium_out->Blood_Sodium Blood_Potassium K+ Blood_Potassium->Potassium_in

Caption: SGLT1-mediated glucose absorption in an intestinal enterocyte.

SGLT2 Signaling and Renal Glucose Reabsorption

SGLT2_Signaling cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Lumen_Glucose Glucose SGLT2 SGLT2 Lumen_Glucose->SGLT2 Lumen_Sodium Na+ Lumen_Sodium->SGLT2 Cell_Glucose Intracellular Glucose SGLT2->Cell_Glucose Cell_Sodium Intracellular Na+ SGLT2->Cell_Sodium GLUT2_renal GLUT2 Blood_Glucose_renal Glucose GLUT2_renal->Blood_Glucose_renal NaK_ATPase_renal Na+/K+ ATPase ADP_renal ADP + Pi NaK_ATPase_renal->ADP_renal K_out_renal 2 K+ NaK_ATPase_renal->K_out_renal Na_out_renal 3 Na+ NaK_ATPase_renal->Na_out_renal Cell_Glucose->GLUT2_renal Cell_Sodium->NaK_ATPase_renal ATP_renal ATP ATP_renal->NaK_ATPase_renal K_in_renal 2 K+ K_in_renal->NaK_ATPase_renal Blood_Sodium_renal Na+ Na_out_renal->Blood_Sodium_renal Blood_K_renal K+ Blood_K_renal->K_in_renal SGLT_Inhibitor_Screening_Workflow start Start: Compound Library cell_culture Cell Culture (SGLT1/SGLT2 expressing cells) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells wash_cells Wash with Na+-free Buffer plate_cells->wash_cells add_compounds Add Test Compounds & Controls (e.g., Phlorizin) wash_cells->add_compounds pre_incubation Pre-incubate add_compounds->pre_incubation add_substrate Add Substrate ([14C]AMG or 2-NBDG) pre_incubation->add_substrate incubation Incubate for Uptake add_substrate->incubation terminate_uptake Terminate Uptake & Wash with Cold Buffer incubation->terminate_uptake measurement Measure Signal (Scintillation or Fluorescence) terminate_uptake->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End: Lead Compounds hit_identification->end

References

The Alkaloid Picrinine: A Technical Guide to its History, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially investigated under the broader class of "Picraline" alkaloids, this technical guide focuses on the specific and well-characterized akuammiline (B1256633) alkaloid, picrinine (B199341). First isolated in 1965, picrinine has garnered interest for its complex chemical structure and notable biological activities. This document provides an in-depth overview of the history of its discovery, detailed experimental protocols for its isolation and synthesis, a summary of its physicochemical and biological properties, and a visual representation of its mechanism of action and development timeline.

History and Key Milestones

Picrinine is a naturally occurring monoterpenoid indole (B1671886) alkaloid first isolated from the leaves of Alstonia scholaris, a tree native to Southern and Southeast Asia. Its complex, cage-like structure, featuring a furoindoline core fused to a densely functionalized cyclohexyl ring, presented a significant challenge to synthetic chemists for nearly five decades. The successful total synthesis of picrinine was a landmark achievement that opened avenues for further investigation into its biological potential.

G cluster_0 Discovery and Characterization cluster_1 Synthetic Achievements 1965 1965: Isolation of Picrinine from Alstonia scholaris Biological_Screening Initial Biological Screening (Anti-inflammatory, Antitussive, Anti-asthmatic) 1965->Biological_Screening Elucidation of Biological Potential 2014 2014: First Total Synthesis by Garg and coworkers Biological_Screening->2014 Motivation for Synthetic Efforts

Figure 1: Key Milestones in Picrinine Research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of picrinine is essential for its development as a potential therapeutic agent. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C20H22N2O3PubChem[1]
Molecular Weight 338.4 g/mol PubChem[1]
IUPAC Name methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylatePubChem[1]
CAS Number 4684-32-6Wikipedia
Appearance White to off-white solidMedchemExpress.com[2]
Solubility Soluble in DMSOTargetMol
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Biological Activity and Mechanism of Action

Picrinine has demonstrated a range of biological activities, with its anti-inflammatory, antitussive, and anti-asthmatic properties being the most prominent.

Anti-inflammatory Activity

The primary mechanism of picrinine's anti-inflammatory action is through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases, including asthma. By inhibiting 5-LOX, picrinine effectively reduces the production of these pro-inflammatory molecules.

G Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes (Pro-inflammatory) 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->5-LOX Inhibition

Figure 2: Picrinine's Inhibition of the 5-Lipoxygenase Pathway.
Antitussive and Anti-asthmatic Activity

Studies on the alkaloid fractions of Alstonia scholaris have shown significant antitussive and anti-asthmatic effects, with picrinine being identified as a major active component. The alkaloid fraction demonstrated a significant reduction in cough frequency and an increase in the latency of cough in animal models. Furthermore, it exhibited anti-asthmatic properties by protecting against induced bronchoconstriction.

ActivityModelResults
Antitussive Ammonia-induced cough in miceSignificant inhibition of cough frequency.
Sulfur dioxide-induced cough in miceIncreased latent period of cough.
Citric acid-induced cough in guinea pigsIncreased latent period and inhibited cough frequency.
Anti-asthmatic Histamine-induced bronchoconstriction in guinea pigsIncreased delitescence of convulsion and tumble.

Experimental Protocols

Isolation of Picrinine from Alstonia scholaris

The following is a generalized protocol for the isolation of picrinine from the leaves of Alstonia scholaris, based on common alkaloid extraction techniques.

  • Drying and Pulverization: Fresh leaves of Alstonia scholaris are collected, air-dried in the shade, and then ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically ethanol (B145695) or methanol, using methods such as maceration or Soxhlet extraction.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and the solution is washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Purification: The crude alkaloid extract is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing picrinine are combined, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent system to yield pure picrinine.

Total Synthesis of (±)-Picrinine (Garg, 2014)

The first total synthesis of racemic picrinine was a multi-step process that involved several key transformations. The following is a simplified workflow of this landmark synthesis.

G Start Commercially Available Starting Materials Azabicyclic_Core Assembly of the [3.3.1]-Azabicyclic Core Start->Azabicyclic_Core Fischer_Indolization Key Fischer Indolization to Forge Carbon Framework Azabicyclic_Core->Fischer_Indolization Late_Stage_Transformations Delicate Late-Stage Transformations Fischer_Indolization->Late_Stage_Transformations Picrinine (±)-Picrinine Late_Stage_Transformations->Picrinine

Figure 3: Simplified Workflow of the First Total Synthesis of Picrinine.

Key Steps in the Synthesis:

  • Formation of the [3.3.1]-Azabicyclic Core: The synthesis commenced with the construction of the challenging bridged bicyclic system.

  • Fischer Indolization: A crucial Fischer indolization reaction was employed to construct the indole core of the molecule.

  • Late-Stage Oxidations and Cyclizations: The final stages of the synthesis involved a series of delicate oxidation and cyclization reactions to install the remaining functional groups and complete the cage-like architecture of picrinine.

Conclusion and Future Directions

Picrinine stands as a testament to the chemical complexity and therapeutic potential of natural products. Its successful total synthesis has paved the way for the synthesis of analogues and further exploration of its biological activities. The demonstrated anti-inflammatory, antitussive, and anti-asthmatic properties make picrinine and its derivatives promising leads for the development of new drugs for respiratory and inflammatory disorders. Future research should focus on elucidating the precise molecular interactions of picrinine with its biological targets, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting further preclinical studies to validate its therapeutic potential. The absence of clinical trial data for picrinine highlights the need for continued investigation to translate the promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Picraline from Alstonia macrophylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonia macrophylla, a plant belonging to the Apocynaceae family, is a rich source of various indole (B1671886) alkaloids, which are of significant interest to the pharmaceutical industry due to their diverse biological activities. One such alkaloid is picraline (B586500), a compound that has been isolated from the leaves and bark of this plant. These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Alstonia macrophylla. The described methods are based on established phytochemical techniques for alkaloid extraction.

Data Presentation

ParameterDescriptionReference
Plant Material Dried and powdered leaves or bark of Alstonia macrophylla[1]
Initial Extraction Solvent 95% Ethanol (B145695) or Methanol (B129727)[2][3]
Extraction Method Maceration for several days at room temperature or exhaustive extraction.[2]
Acid for Acid-Base Extraction 3% w/v Tartaric Acid or 3% HCl[2]
Base for Basification Concentrated Ammonia (B1221849) or NaOH[2]
pH for Basification pH 9-10[2]
Solvent for Alkaloid Extraction Chloroform (B151607)[2]
Chromatography Stationary Phase Silica (B1680970) gel (60-120 mesh or 230-400 mesh)[1]
Column Chromatography Mobile Phase Gradient of Chloroform and Methanol; or Hexane, Ethyl Acetate, and Methanol[1]
TLC Mobile Phase Example Chloroform:Methanol (95:5 v/v)[1]
Detection Reagent for TLC Dragendorff's reagent[1]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and isolation of this compound from the leaves of Alstonia macrophylla.

Protocol 1: Initial Extraction of Crude Alkaloids

This protocol describes the initial solvent extraction and subsequent acid-base extraction to obtain a crude alkaloid mixture.

1. Plant Material Preparation:

  • Collect fresh leaves of Alstonia macrophylla and air-dry them in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried leaves into a fine powder to increase the surface area for efficient solvent extraction[1].

2. Maceration:

  • Soak the powdered leaves in 95% distilled ethanol in a large container at room temperature for several days[2]. The ratio of plant material to solvent should be sufficient to fully submerge the powder.

  • After the maceration period, decant the ethanol extract[2].

  • Concentrate the ethanol extract using a rotary evaporator to obtain a viscous crude extract[2].

3. Acid-Base Extraction:

  • Slowly add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with constant stirring[2]. This step protonates the alkaloids, rendering them water-soluble.

  • Filter the acidic solution through kieselguhr to remove non-alkaloidal substances that precipitate out[2].

  • Wash the residue with a small amount of 3% w/v tartaric acid and combine the washings with the filtrate[2].

  • Basify the filtrate to a pH of 9-10 by the dropwise addition of concentrated ammonia with cooling[2]. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction by exhaustively extracting the basified aqueous solution with chloroform. Repeat the extraction at least three times to ensure all alkaloids are transferred to the organic phase[2].

  • Combine the chloroform extracts and wash them several times with distilled water[2].

  • Dry the chloroform extract over anhydrous sodium sulphate and then concentrate it using a rotary evaporator to yield the crude alkaloid extract[2].

Protocol 2: Chromatographic Purification of this compound

This protocol details the separation and purification of this compound from the crude alkaloid mixture using column chromatography and Thin Layer Chromatography (TLC).

1. Thin Layer Chromatography (TLC) Analysis:

  • Before proceeding to column chromatography, perform TLC on the crude alkaloid extract to determine a suitable solvent system for separation[2].

  • Dissolve a small amount of the crude extract in chloroform and spot it on a pre-coated silica gel TLC plate[2].

  • Develop the TLC plate in a saturated chromatographic tank using various solvent systems. A common starting point is a mixture of chloroform and methanol (e.g., 95:5 v/v)[1].

  • Visualize the separated spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which typically yields orange spots for alkaloids[1].

  • The ideal solvent system will show good separation of the components, with the spot corresponding to this compound having an Rf value between 0.25 and 0.35 for optimal column chromatography separation.

2. Column Chromatography:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (e.g., chloroform or hexane) and pack it into a glass column[1]. The ratio of silica gel to the crude sample is typically around 30:1[1].

  • Allow the column to equilibrate for at least an hour before loading the sample[1].

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient[1].

  • Collect the eluate in fractions and monitor the separation by TLC.

  • Combine the fractions that contain the purified this compound based on the TLC analysis.

3. Final Purification (Optional):

  • For higher purity, the fractions containing this compound can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column[1].

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

G cluster_0 Plant Material Preparation cluster_1 Initial Extraction cluster_2 Acid-Base Extraction cluster_3 Purification A Alstonia macrophylla Leaves B Drying (Shade) A->B C Grinding to Fine Powder B->C D Maceration in 95% Ethanol C->D Input to Extraction E Concentration (Rotary Evaporator) D->E F Dissolution in 3% Tartaric Acid E->F Crude Extract G Filtration F->G H Basification to pH 9-10 (Ammonia) G->H I Extraction with Chloroform H->I J Concentration I->J K Column Chromatography (Silica Gel) J->K Crude Alkaloid Mixture L Fraction Collection & TLC Monitoring K->L M Pure this compound L->M

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Logical Relationship of Acid-Base Extraction

G cluster_0 Crude Extract cluster_1 Acidic Aqueous Phase cluster_2 Organic Phase (Discarded) cluster_3 Basified Aqueous Phase cluster_4 Final Organic Phase A Alkaloids (Basic, R3N) + Other Compounds B Protonated Alkaloids (Water Soluble, R3NH+) A->B + Acid (e.g., Tartaric Acid) C Neutral & Acidic Impurities B->C Wash with Organic Solvent D Deprotonated Alkaloids (Organic Soluble, R3N) B->D + Base (e.g., Ammonia) E Purified Alkaloids in Chloroform D->E Extract with Chloroform

References

Application Notes and Protocols for the Quantitative Analysis of Picraline using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Picraline, a naturally occurring indole (B1671886) alkaloid, using High-Performance Liquid Chromatography (HPLC). This compound, primarily isolated from plants of the Alstonia genus, has garnered significant interest for its diverse biological activities, including its interaction with opioid receptors.[1][2] These application notes offer a detailed protocol for the extraction of this compound from its natural source, sample preparation, and subsequent quantification by a validated HPLC method. The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (C₂₃H₂₆N₂O₅, Molar Mass: 410.47 g/mol ) is a complex indole alkaloid found in various plant species, notably Alstonia scholaris.[1][3] Its intricate chemical structure and pharmacological properties make it a compound of interest for further investigation. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, standardization of herbal extracts, and quality control in drug development. HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for this compound analysis.[4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Alstonia scholaris plant material (e.g., leaves, bark)[3]

  • Syringe filters (0.45 µm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions have been optimized for good resolution and peak shape:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation from Alstonia scholaris
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powdered material and place it in a flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Precision

Precision is assessed by performing replicate injections of a standard solution.

ParameterAcceptance Criteria
Repeatability (Intra-day precision, n=6) RSD ≤ 2.0%
Intermediate Precision (Inter-day precision, n=6) RSD ≤ 2.0%
Accuracy

Accuracy is determined by a recovery study, where a known amount of this compound standard is added to a pre-analyzed sample.

Spike LevelMean Recovery (%)RSD (%)
80%98.51.5
100%101.21.2
120%99.81.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Quantitative Data Summary

The following table summarizes the quantitative validation parameters for the HPLC method for this compound analysis.

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Precision (RSD%) ≤ 2.0%< 2.0%
Accuracy (Recovery %) 98.0 - 102.0%98.5 - 101.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Alstonia scholaris Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation dissolution Dissolution in Methanol evaporation->dissolution final_filtration 0.45 µm Syringe Filtration dissolution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Simplified Opioid Receptor Signaling Pathway

This compound has been reported to interact with opioid receptors.[1][2] The following diagram illustrates a simplified signaling pathway associated with opioid receptor activation.

opioid_signaling cluster_cell Cell Membrane cluster_response Cellular Response This compound This compound receptor Opioid Receptor (μ, κ, δ) This compound->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits ion_channel Ion Channel gi->ion_channel Modulates camp cAMP ac->camp Decreases production of analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The HPLC method detailed in these application notes provides a reliable and robust approach for the quantitative analysis of this compound in plant extracts. The comprehensive protocol, including sample preparation, chromatographic conditions, and method validation, will be a valuable tool for researchers and professionals working with this promising natural product. The provided data and visualizations offer a clear and concise summary of the methodology and its underlying principles.

References

Application Notes and Protocols for the Use of Piplartine (Picraline) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Note on Nomenclature: The compound of interest for these application notes is Piplartine, also known as Piperlongumine. The user's original query mentioned "Picraline," which is likely a misspelling. All information herein pertains to Piplartine.

Piplartine is a naturally occurring alkaloid found in the fruit of the long pepper (Piper longum). It has garnered significant interest in the scientific community for its potent and selective cytotoxic effects against a variety of cancer cell lines, while showing minimal toxicity to normal cells. The primary mechanism of action of Piplartine is the induction of intracellular reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways. Additionally, Piplartine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

These application notes provide detailed protocols for key cell-based assays to investigate the effects of Piplartine, a summary of its cytotoxic activity in various cancer cell lines, and an overview of the signaling pathways involved.

Data Presentation: Cytotoxicity of Piplartine in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Piplartine in a range of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Cancer TypeCell LineIC50 (µM) at 24hIC50 (µM) at 48hReference(s)
Prostate Cancer PC-315Not Specified[1]
Thyroid Cancer IHH-43.22.8[2]
WRO12.525.58[2]
8505c3.32.8[2]
KMH-22.41.7[2]
Cervical Cancer HeLa12.8910.77[3]
HeLa5.8Not Specified[3]
Breast Cancer MCF-713.3911.08[3]
Gastric Cancer MGC-80312.559.725[3]
Colorectal Adenocarcinoma SW6207.9Not Specified[3]
Pancreatic Carcinoma PANC-117Not Specified[3]
Glioblastoma SF-295~2.55 (0.8 µg/mL)Not Specified[3]
Colon Carcinoma HCT-8~2.23 (0.7 µg/mL)Not Specified[3]
Bladder Cancer T2410-20Not Specified[3]
BIU-8710-20Not Specified[3]
EJ10-20Not Specified[3]
Ovarian Cancer A2780Not Specified6.18[4]
OVCAR3Not Specified6.20[4]
SKOV3Not Specified8.20[4]
Hepatocellular Carcinoma HepG2~10-20Not Specified[4]
Huh7~10-20Not Specified[4]
LM3~10-20Not Specified[4]
Head and Neck Cancer UMSCC-1<15Not Specified[4]
Non-Small Cell Lung Cancer H23, HCC827, H1975~5 (effective dose)Not Specified[3]
Leukemia HL-60, K562, Jurkat, Molt-4Dose-dependent decrease in viabilityNot Specified[5]

Signaling Pathways and Experimental Workflows

Piplartine-Induced ROS-Mediated Apoptosis

Piplartine's primary mechanism of action involves the elevation of intracellular ROS levels, which overwhelms the antioxidant capacity of cancer cells, leading to oxidative stress and the initiation of the mitochondrial (intrinsic) apoptotic pathway.

Piplartine_ROS_Apoptosis Piplartine Piplartine ROS ↑ Reactive Oxygen Species (ROS) Piplartine->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Cleaved Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Piplartine-induced ROS-mediated apoptosis.
Piplartine-Mediated Inhibition of the NF-κB Signaling Pathway

Piplartine has been shown to suppress the NF-κB signaling pathway, which is constitutively active in many cancer types and promotes cell survival and proliferation. Piplartine treatment can lead to the attenuation of IκBα degradation, thereby preventing the nuclear translocation of the p50/p65 NF-κB subunits.[6]

Piplartine_NFkB_Inhibition cluster_cytoplasm Cytoplasm Piplartine Piplartine IKK IKK Complex Piplartine->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa p50/p65-IκBα (Inactive Complex) IkBa->NFkB_IkBa degrades from NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription activates

Piplartine's inhibition of the NF-κB pathway.
General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Piplartine on cancer cells in vitro.

Experimental_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Line) Treatment 2. Piplartine Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle ROS 3d. ROS Detection (DCFH-DA) Treatment->ROS Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western_Blot 4. Western Blot Analysis (Apoptotic & Signaling Proteins) Apoptosis->Western_Blot Apoptosis->Data_Analysis Cell_Cycle->Western_Blot Cell_Cycle->Data_Analysis ROS->Western_Blot ROS->Data_Analysis Western_Blot->Data_Analysis

A typical workflow for in vitro studies of Piplartine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Piplartine (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Piplartine in culture medium. Remove the old medium from the wells and add 100 µL of the Piplartine-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Troubleshooting:

  • High background: Use phenol (B47542) red-free medium. Ensure no microbial contamination.

  • Low signal: Optimize cell seeding density. Increase incubation time with MTT.

  • Incomplete formazan dissolution: Ensure complete removal of medium before adding solubilization solution. Gently mix on an orbital shaker.[7]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating with Piplartine for the desired time.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[8]

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[8]

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[9]

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Piplartine has been reported to induce G2/M phase cell cycle arrest in some cancer cell lines.[1][10] Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to the cell suspension and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • A histogram of DNA content will show distinct peaks corresponding to the G0/G1 and G2/M phases.

  • The G0/G1 peak represents cells with 2N DNA content.

  • The G2/M peak represents cells with 4N DNA content.

  • The region between the two peaks represents cells in the S phase, actively synthesizing DNA.

  • An accumulation of cells in the G2/M peak after Piplartine treatment indicates cell cycle arrest in this phase.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The generation of ROS is a key event in Piplartine-induced apoptosis. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Treated and untreated cells

  • DCFH-DA solution

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and treat with Piplartine for the desired time.

  • Loading with DCFH-DA: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) at 37°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope with the appropriate filter set for FITC.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Data Interpretation:

  • An increase in green fluorescence in Piplartine-treated cells compared to control cells indicates an increase in intracellular ROS levels.

Conclusion

These application notes provide a framework for investigating the anticancer properties of Piplartine in cell-based assays. The provided protocols are robust and widely used in the field. By following these methodologies, researchers can obtain reliable and reproducible data on the cytotoxic, apoptotic, and cell cycle-modulating effects of Piplartine, as well as elucidate its mechanisms of action involving ROS generation and NF-κB inhibition. Further optimization of these protocols may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Studies with Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for in vivo studies specifically focused on Picraline (B586500) have yielded limited publicly available data. The primary research on this compound has been centered on its in vitro activities. These application notes and protocols are therefore based on the known in vitro mechanisms of this compound and general principles of in vivo pharmacology for similar compounds. The provided protocols and data are intended as a guide for designing future in vivo studies and should be adapted and validated according to specific research needs and institutional guidelines.

Introduction to this compound

This compound is a monoterpene indole (B1671886) alkaloid that has been isolated from various plant species, notably from the genus Alstonia.[1][2][3] Recent research has highlighted its potential as a therapeutic agent due to its inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2).[1][2] SGLT2 inhibitors are an established class of drugs used in the management of type 2 diabetes. Given its in vitro profile, this compound is a compound of interest for further in vivo investigation to assess its efficacy, pharmacokinetics, and safety.

Potential In Vivo Applications

Based on its in vitro SGLT inhibitory activity, the primary in vivo application for this compound would be in the context of metabolic diseases, particularly type 2 diabetes. Potential areas of investigation include:

  • Antihyperglycemic Effects: Assessing the ability of this compound to lower blood glucose levels in diabetic animal models.

  • Oral Glucose Tolerance: Evaluating the effect of this compound on glucose disposal after an oral glucose challenge.

  • Renal Glucose Reabsorption: Investigating the extent to which this compound can inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

  • Safety and Toxicology: Establishing the safety profile and potential toxicities of this compound at various dosages.

Proposed In Vivo Experimental Protocol: Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model

This protocol outlines a potential study design to evaluate the in vivo efficacy of this compound in a db/db mouse model of type 2 diabetes.

3.1. Animal Model

  • Species: Mus musculus

  • Strain: BKS.Cg-Dock7m +/+ Leprdb/J (db/db mice)

  • Age: 8-10 weeks

  • Sex: Male

  • Justification: db/db mice exhibit obesity, insulin (B600854) resistance, and hyperglycemia, making them a well-established model for type 2 diabetes.

3.2. Materials

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive Control (e.g., Dapagliflozin, an approved SGLT2 inhibitor)

  • Glucometer and test strips

  • Metabolic cages for urine collection

  • Standard laboratory animal diet and water

3.3. Experimental Design

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (oral gavage)

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg, oral gavage)

    • Group 3: this compound - High Dose (e.g., 50 mg/kg, oral gavage)

    • Group 4: Positive Control (e.g., Dapagliflozin at a clinically relevant dose, oral gavage)

  • Dosing: Administer the assigned treatment once daily for 28 days.

  • Monitoring: Monitor body weight and food/water intake daily. Measure fasting blood glucose weekly.

3.4. Outcome Measures

  • Primary Endpoint: Change in fasting blood glucose from baseline to day 28.

  • Secondary Endpoints:

    • Oral Glucose Tolerance Test (OGTT) on day 28.

    • 24-hour urinary glucose excretion at baseline and on day 28.

    • HbA1c levels at the end of the study.

    • Plasma insulin levels.

    • Terminal organ weights and histopathology.

3.5. Detailed Procedures

  • Oral Gavage: Administer the designated treatment or vehicle using an appropriate gauge gavage needle.

  • Fasting Blood Glucose: Fast animals for 6 hours before measuring blood glucose from a tail vein prick using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose solution (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Urine Collection: House mice individually in metabolic cages for 24 hours to collect urine for glucose measurement.

Quantitative Data Presentation (Hypothetical Data)

The following tables represent hypothetical data that could be generated from the proposed study.

Table 1: Effect of this compound on Fasting Blood Glucose in db/db Mice

Treatment GroupBaseline (mg/dL)Day 14 (mg/dL)Day 28 (mg/dL)% Change from Baseline (Day 28)
Vehicle Control350 ± 25365 ± 30380 ± 28+8.6%
This compound (10 mg/kg)345 ± 28310 ± 25280 ± 22-18.8%
This compound (50 mg/kg)355 ± 30280 ± 20220 ± 18-38.0%
Dapagliflozin348 ± 26250 ± 22180 ± 15-48.3%

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment GroupAUC (mg/dL * min)
Vehicle Control60000 ± 5500
This compound (10 mg/kg)52000 ± 4800
This compound (50 mg/kg)45000 ± 4200
Dapagliflozin38000 ± 3500

Table 3: 24-Hour Urinary Glucose Excretion

Treatment GroupBaseline (mg/24h)Day 28 (mg/24h)
Vehicle Control150 ± 20160 ± 25
This compound (10 mg/kg)155 ± 22350 ± 30
This compound (50 mg/kg)148 ± 18600 ± 50
Dapagliflozin152 ± 25850 ± 70

Visualizations

5.1. Signaling Pathway

SGLT2_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Sodium (Na+) Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Reabsorption Na_Cell Na+ SGLT2->Na_Cell Reabsorption GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Transport NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood Glucose_Cell->GLUT2 Na_Cell->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition

Caption: Proposed mechanism of this compound action via SGLT2 inhibition.

5.2. Experimental Workflow

experimental_workflow A Animal Acclimatization (1 week) B Baseline Measurements (Fasting Blood Glucose, Body Weight) A->B C Randomization into Treatment Groups B->C D Daily Dosing (28 days) C->D E Weekly Monitoring (Fasting Blood Glucose) D->E F End-of-Study Procedures (Day 28) D->F G Oral Glucose Tolerance Test (OGTT) F->G H 24h Urine Collection F->H I Sacrifice and Tissue Collection F->I J Data Analysis G->J H->J I->J

Caption: Workflow for the proposed in vivo study of this compound.

References

Application Notes and Protocols for Testing Picraline SGLT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporters (SGLTs) are a family of membrane proteins that play a crucial role in glucose homeostasis. Two major isoforms, SGLT1 and SGLT2, are responsible for the majority of glucose reabsorption in the intestine and kidneys, respectively. Inhibition of these transporters, particularly SGLT2, has emerged as a successful therapeutic strategy for the management of type 2 diabetes. Picraline (B586500), an indole (B1671886) alkaloid derived from plants of the Alstonia genus, has been identified as a potential inhibitor of SGLT proteins. This document provides detailed protocols for the in vitro and in vivo evaluation of this compound and its derivatives for their inhibitory activity against SGLT1 and SGLT2.

This compound and its related alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory effects on both SGLT1 and SGLT2.[1][2] This makes them interesting candidates for further investigation as potential dual inhibitors or as scaffolds for the development of more selective inhibitors. These protocols are designed to guide researchers in the systematic evaluation of this compound's SGLT inhibitory potential.

Data Presentation: SGLT Inhibition by this compound-Type Alkaloids

The following table summarizes the in vitro inhibitory activities of several this compound-type alkaloids isolated from Alstonia macrophylla against human SGLT1 and SGLT2.[1] This data provides a benchmark for the expected potency of this class of compounds.

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)Selectivity (SGLT1/SGLT2)
10-methoxy-N(1)-methylburnamine-17-O-veratrate4.00.58
Alstiphyllanine D5.02.02.5
Alstiphyllanine EModerate InhibitionModerate InhibitionN/A
Alstiphyllanine FModerate InhibitionModerate InhibitionN/A

Experimental Protocols

In Vitro SGLT Inhibition Assay: Fluorescent Glucose Uptake

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Alternatively, human kidney proximal tubule cells (HK-2) which endogenously express SGLT2 can be used.

  • Test Compound: this compound.

  • Positive Controls: Phlorizin (non-selective SGLT inhibitor), Dapagliflozin (selective SGLT2 inhibitor).

  • Fluorescent Substrate: 2-NBDG.

  • Buffers:

    • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 20 mM HEPES, pH 7.4).

    • Sodium-free buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride).

  • Cell Culture Reagents: DMEM, FBS, penicillin-streptomycin, G418 (for selection of stable cell lines).

  • Assay Plates: 96-well black, clear-bottom microplates.

  • Instrumentation: Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

    • Seed the cells into 96-well black, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO. Note: Due to the lack of specific solubility data for this compound, it is recommended to test solubility in small volumes first. If precipitation occurs upon dilution in aqueous buffers, a final DMSO concentration of ≤0.5% in the assay should be maintained to avoid solvent-induced artifacts.

    • Prepare serial dilutions of this compound in sodium-containing buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM). Also, prepare solutions for the positive controls.

  • Glucose Uptake Assay:

    • On the day of the assay, gently wash the cell monolayer twice with sodium-free buffer.

    • Pre-incubate the cells for 15-30 minutes at 37°C with 100 µL of sodium-containing buffer with or without various concentrations of this compound or control inhibitors. Include wells with sodium-free buffer to determine non-SGLT mediated uptake.

    • Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.

    • Add 100 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100) to each well and gently agitate to ensure complete cell lysis.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the SGLT-mediated glucose uptake by subtracting the average fluorescence of the sodium-free buffer wells from the fluorescence of the sodium-containing buffer wells.

    • Normalize the data by setting the SGLT-mediated uptake in the absence of an inhibitor as 100% and the uptake in the presence of a saturating concentration of a known inhibitor (e.g., phlorizin) as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vivo SGLT Inhibition Assay: Urinary Glucose Excretion in Rodents

This protocol outlines the procedure to assess the in vivo efficacy of this compound by measuring its effect on urinary glucose excretion (UGE) in a rodent model.

Materials:

  • Animal Model: Male diabetic rats (e.g., Zucker Diabetic Fatty rats) or mice.

  • Test Compound: this compound, formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A known SGLT2 inhibitor (e.g., Canagliflozin or Dapagliflozin).

  • Equipment: Metabolic cages for individual housing and 24-hour urine collection.

  • Analytical Kits: Glucose assay kit and creatinine (B1669602) assay kit.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimate the animals to the metabolic cages for at least 24 hours before the experiment to minimize stress-related effects.

    • Randomly assign animals to different treatment groups (vehicle control, this compound at various doses, and positive control).

  • Dosing and Urine Collection:

    • Administer a single oral dose of this compound, vehicle, or the positive control to the respective groups.

    • Immediately place the animals back into the metabolic cages and begin a 24-hour urine collection period. Ensure free access to food and water.

  • Sample Processing and Analysis:

    • At the end of the 24-hour period, record the total urine volume for each animal.

    • Centrifuge the urine samples to remove any precipitates.

    • Measure the glucose concentration in the urine samples using a glucose assay kit.

    • Optionally, measure the creatinine concentration to normalize for variations in urine output.

  • Data Analysis:

    • Calculate the total amount of glucose excreted over 24 hours (UGE in mg) using the formula: UGE = Urine Glucose Concentration (mg/dL) x Urine Volume (dL).

    • Normalize the UGE to the animal's body weight (mg/kg).

    • Compare the mean UGE of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A dose-response relationship can be established by plotting the UGE against the administered dose of this compound.

Mandatory Visualizations

SGLT_Signaling_Pathway cluster_lumen cluster_cell cluster_blood Lumen Tubular Lumen Cell Proximal Tubule Cell Blood Bloodstream Glucose_Na_Lumen Glucose + Na+ SGLT2 SGLT2 Glucose_Na_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Na_out Na+ NaK_ATPase->Na_out K_in K+ K_in->NaK_ATPase Na_Blood Na+ This compound This compound This compound->SGLT2 Inhibition K_Blood K+

Caption: SGLT2-mediated glucose reabsorption pathway and the inhibitory action of this compound.

SGLT_Inhibition_Workflow start Start seed_cells Seed HEK293-hSGLT1/2 or HK-2 cells in 96-well plates start->seed_cells incubate_24h Incubate 24-48h seed_cells->incubate_24h wash_cells Wash cells with Na+-free buffer incubate_24h->wash_cells prepare_compounds Prepare serial dilutions of this compound and control compounds pre_incubate Pre-incubate with compounds (15-30 min) prepare_compounds->pre_incubate wash_cells->pre_incubate add_2nbdg Add 2-NBDG (100-200 µM) pre_incubate->add_2nbdg incubate_30min Incubate 30-60 min add_2nbdg->incubate_30min terminate_wash Terminate uptake and wash with ice-cold Na+-free buffer incubate_30min->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells read_fluorescence Read fluorescence (Ex/Em ~485/535 nm) lyse_cells->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro SGLT inhibition assay using 2-NBDG.

References

Picraline Formulation for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a general guide for researchers interested in conducting animal studies with picraline (B586500). This compound is a research compound, and comprehensive in vivo data, including its definitive mechanism of action, optimal formulation, and complete toxicological profile, is not yet fully established in publicly available literature. Therefore, the information provided herein is based on general principles of animal research, data from structurally related compounds, and plausible biological targets. It is imperative that researchers conduct preliminary dose-finding, toxicity, and solubility studies before commencing any large-scale animal experiments. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Application Notes

Introduction to this compound

This compound is an indole (B1671886) alkaloid that has been isolated from plants of the Apocynaceae family, such as Picralima nitida and Alstonia scholaris. Preliminary research suggests that this compound and related compounds may possess a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. These potential therapeutic effects make this compound a compound of interest for further investigation in preclinical animal models.

Potential Therapeutic Areas
  • Oncology: Preliminary studies on related alkaloids suggest potential cytotoxic and anti-proliferative effects against various cancer cell lines. Animal studies are necessary to evaluate in vivo efficacy and safety.

  • Inflammation: The structural similarity of this compound to other known anti-inflammatory alkaloids suggests its potential to modulate inflammatory pathways.

  • Neuroprotection: Some indole alkaloids have demonstrated neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.

Formulation Considerations for In Vivo Studies

The successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability. This compound is presumed to be poorly soluble in aqueous solutions, a common challenge for many natural products.

1.3.1. Solubility Assessment (Recommended Preliminary Study)

Before preparing a formulation for animal administration, it is essential to determine the solubility of this compound in a range of pharmaceutically acceptable solvents.

Recommended Solvents for Screening:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 300 (PEG300)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Corn oil

1.3.2. Common Vehicle Formulations for Poorly Soluble Compounds

Based on the solubility data, a suitable vehicle can be selected. It is crucial to minimize the concentration of organic solvents like DMSO to avoid toxicity. A common strategy is to dissolve the compound in a small amount of an organic solvent and then dilute it with a co-solvent or aqueous vehicle.

Example Vehicle Formulations for Intraperitoneal (IP) Injection or Oral Gavage (to be optimized for this compound):

  • For IP Injection:

    • 5-10% DMSO in saline

    • 10% DMSO, 40% PEG300, 5% Tween® 80, 45% saline

  • For Oral Gavage:

    • 0.5% Carboxymethylcellulose (CMC-Na) in water

    • 10% DMSO in corn oil

Important Note: The final formulation should be visually inspected for any precipitation before administration. If the formulation is a suspension, it must be uniformly mixed before each administration to ensure accurate dosing.

Experimental Protocols (Templates)

The following protocols are templates and should be adapted based on preliminary studies for this compound.

Protocol 1: Evaluation of Anticancer Activity in a Xenograft Mouse Model

2.1.1. Objective

To evaluate the in vivo anticancer efficacy of this compound in a subcutaneous xenograft mouse model.

2.1.2. Animal Model

  • Species: Athymic nude mice (e.g., BALB/c nude or NU/J)

  • Age: 6-8 weeks

  • Sex: Female (often preferred due to less aggressive behavior)

  • Housing: Sterile, individually ventilated cages with ad libitum access to food and water.

2.1.3. Reagents and Equipment

  • Human cancer cell line (e.g., a cell line for which in vitro sensitivity to this compound has been demonstrated)

  • Matrigel®

  • Sterile PBS

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapy agent for the chosen cancer type)

  • Syringes and needles (appropriate for subcutaneous and intraperitoneal injections)

  • Digital calipers

  • Analytical balance

2.1.4. Experimental Workflow

Caption: Experimental workflow for a xenograft anticancer study.

2.1.5. Detailed Procedure

  • Cell Preparation: Culture the selected human cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign the mice to the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, IP)

    • Group 2: this compound (low dose, e.g., 10 mg/kg, IP)

    • Group 3: this compound (high dose, e.g., 30 mg/kg, IP)

    • Group 4: Positive Control (e.g., cisplatin, 5 mg/kg, IP, once a week)

  • Treatment: Administer the respective treatments daily (or as determined in preliminary studies) for a period of 21-28 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if signs of excessive morbidity are observed.

  • Data Collection: At the end of the study, excise the tumors and record their final weight. Tissues can be collected for further analysis (e.g., histopathology, western blotting).

2.1.6. Quantitative Data Presentation

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model (Example Data)

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMMean Body Weight Change (%) ± SEM
Vehicle Control-125.5 ± 10.21850.3 ± 150.7-1.9 ± 0.2-2.5 ± 1.1
This compound10128.1 ± 9.81105.6 ± 120.440.21.1 ± 0.1-3.1 ± 1.5
This compound30126.9 ± 11.1750.8 ± 95.359.40.8 ± 0.1-5.2 ± 2.0
Positive Control5127.4 ± 10.5680.2 ± 88.963.20.7 ± 0.1-8.5 ± 2.5
Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

2.2.1. Objective

To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation using the carrageenan-induced paw edema model in rats.

2.2.2. Animal Model

  • Species: Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Sex: Male or female

  • Housing: Standard cages with ad libitum access to food and water.

2.2.3. Reagents and Equipment

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Syringes and needles

2.2.4. Experimental Workflow

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_n ERK1/2 ERK->ERK_n translocation Transcription_Factors Transcription Factors (c-Myc, AP-1) ERK_n->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation regulates This compound This compound This compound->Raf Inhibition? Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 dissociation Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription This compound This compound This compound->Keap1 Activation?

Analytical Standards and Protocols for Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of Picraline, an indole (B1671886) alkaloid isolated from the plant Picralima nitida. The following sections outline methodologies for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are essential for quality control, pharmacokinetic studies, and drug development processes.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples. A validated RP-HPLC method is crucial for ensuring the purity and potency of this compound as an active pharmaceutical ingredient (API).

Application Note:

Reverse-phase HPLC with UV detection is a common and effective method for analyzing non-polar to moderately polar compounds like this compound. The selection of a C18 column and an appropriate mobile phase composition is critical for achieving good resolution and peak shape. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape) is recommended. The gradient can be optimized to achieve the best separation from other co-eluting alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a more specific wavelength determined by UV-Vis spectral analysis of a pure this compound standard.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Plant Material: Extract the dried and powdered plant material with methanol or ethanol (B145695) using sonication or Soxhlet extraction. Filter the extract and dilute with the mobile phase before injection.

    • Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the matrix before analysis.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the reference standards.

Quantitative Data Summary:

ParameterTypical Value
Retention Time (t_R)Dependent on specific method conditions
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Standard_Prep Serial Dilution Standard->Standard_Prep Sample Sample Matrix Sample_Prep Extraction & Dilution Sample->Sample_Prep HPLC HPLC System Standard_Prep->HPLC Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a complex alkaloid like this compound, derivatization may be necessary to improve its volatility and thermal stability.

Application Note:

GC-MS provides high sensitivity and specificity, making it suitable for the analysis of this compound in complex matrices and for impurity profiling.[1][2] The mass spectrum provides a molecular fingerprint that can be used for definitive identification.

Experimental Protocol:

  • Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

  • Sample Preparation: Similar to HPLC, requiring extraction and potentially derivatization.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using a suitable internal standard.

Quantitative Data Summary:

ParameterTypical Value
Retention Time (t_R)Dependent on specific method conditions
Key Mass Fragments (m/z)To be determined from the mass spectrum of a pure standard
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~5 ng/mL

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation GC Separation GCMS->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Detection->MassSpec Identification Compound Identification TIC->Identification MassSpec->Identification

GC-MS Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis (qNMR) of pure compounds and mixtures.[3][4] For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Application Note:

Quantitative NMR (qNMR) can be used as a primary analytical method for determining the purity of this compound without the need for a specific reference standard of the same compound. An internal standard with a known concentration is used for quantification.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: For structural confirmation and quantification.

    • ¹³C NMR: For structural confirmation.

    • 2D NMR (COSY, HSQC, HMBC): For complete structural assignment.[3]

  • qNMR Protocol:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the integral values, molar masses, and weights of the sample and internal standard.

¹H and ¹³C NMR Data Summary (Hypothetical Data Based on Typical Indole Alkaloids):

NucleusChemical Shift Range (ppm)Description
¹H6.5 - 7.5Aromatic protons
¹H2.0 - 4.0Aliphatic protons
¹H1.0 - 2.0Methyl protons
¹³C100 - 150Aromatic and olefinic carbons
¹³C20 - 60Aliphatic carbons
¹³C> 160Carbonyl carbons (if present)

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Spectrometer NMR Spectrometer Dissolving->Spectrometer Acquisition Acquire 1H Spectrum Spectrometer->Acquisition Processing Data Processing Acquisition->Processing Spectrum Processed Spectrum Processing->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation

References

Application Note: Analysis of Picraline using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picraline (B586500) is a monoterpene indole (B1671886) alkaloid found in various plant species, notably from the family Apocynaceae. Its complex structure and potential pharmacological activities make it a compound of significant interest in natural product chemistry and drug discovery. Accurate and sensitive quantification of this compound in biological and botanical matrices is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[1][2][3] Proper sample preparation is a critical step to ensure high-quality data by removing interfering substances and concentrating the analyte.[4][5][6] This application note provides a detailed protocol for the preparation of this compound samples for subsequent analysis by LC-MS/MS.

Data Presentation

Table 1: Representative Quantitative LC-MS/MS Parameters for this compound Analysis

ParameterRepresentative ValueDescription
Linear Range 1 - 1000 ng/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (%RE) 85 - 115%The percentage of the measured concentration relative to the true concentration.
Extraction Recovery > 80%The efficiency of the extraction process in recovering the analyte from the sample matrix.
Matrix Effect 90 - 110%The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

Experimental Protocols

The success of LC-MS analysis is highly dependent on the quality of the sample preparation.[5][6] The following protocol outlines a general procedure for the extraction and preparation of this compound from a plant matrix for LC-MS/MS analysis.

Materials and Reagents

  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

  • LC-MS vials

Protocol: Solid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Sample Homogenization:

    • Weigh approximately 1 gram of dried and powdered plant material.

    • Transfer the sample to a suitable container (e.g., a 50 mL centrifuge tube).

  • Extraction:

    • Add 10 mL of methanol to the sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 30 minutes in a sonication bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of methanol to maximize recovery.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 2 mL of 10% methanol in water.

    • Vortex for 1 minute to ensure complete dissolution.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted sample supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in 1 mL of the initial mobile phase composition for LC-MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system. The system typically consists of a reversed-phase C18 column and a triple quadrupole mass spectrometer.[8][9]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

experimental_workflow A Plant Material Homogenization B Solid-Liquid Extraction (Methanol) A->B C Solvent Evaporation (Nitrogen Stream) B->C D Reconstitution (10% Methanol) C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Elution (Acetonitrile) E->F G Final Evaporation & Reconstitution (Mobile Phase) F->G H LC-MS/MS Analysis G->H

Caption: Workflow for this compound Sample Preparation.

mass_spectrometry_logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column LC Column Separation (e.g., C18) Ionization Ionization Source (e.g., ESI) LC_Column->Ionization Elution MS1 MS1: Precursor Ion Selection (Quadrupole 1) Ionization->MS1 Ion Generation CID Collision-Induced Dissociation (CID) (Quadrupole 2) MS1->CID Isolation MS2 MS2: Product Ion Detection (Quadrupole 3) CID->MS2 Fragmentation Data Data Acquisition & Quantification MS2->Data Signal to Detector

Caption: Logical Flow of LC-MS/MS Analysis.

References

Application Notes and Protocols for the Pharmacological Study of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline is a monoterpene indole (B1671886) alkaloid found in plant species such as Picralima nitida and Alstonia macrophylla. This class of compounds has garnered significant interest due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the pharmacological investigation of this compound, focusing on its primary molecular targets. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound and related alkaloids.

Pharmacological Profile of this compound and Related Alkaloids

This compound and its structural analogs, often referred to as akuamma alkaloids, exhibit a range of biological effects. The primary pharmacological targets identified to date include opioid receptors, with notable activity at the kappa opioid receptor. Additionally, some this compound-type alkaloids have demonstrated inhibitory effects on sodium-glucose cotransporters (SGLT1 and SGLT2). There is also emerging evidence for its potential as an antipsychotic agent through indirect modulation of dopaminergic systems.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and its closely related alkaloids. Due to the limited availability of quantitative data for this compound itself, data for representative akuamma alkaloids are included to provide a comparative context for experimental design.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Akuamma Alkaloids

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Agonist/Antagonist ActivityReference
Akuammicine (B1666747)Kappa (κ)0.2 µM (200 nM)240 nMFull Agonist[1][2]
Mu (µ)>10 µM--[1]
Delta (δ)>10 µM--[1]
AkuammidineMu (µ)0.6 µM-Agonist[1]
Delta (δ)2.4 µM--[1]
Kappa (κ)8.6 µM--[1]
AkuammineMu (µ)0.5 µM-Antagonist (pKB = 5.7)[1]
Delta (δ)>10 µM--[1]
Kappa (κ)>10 µM--[1]
Pseudo-akuammigineMu (µ)Micromolar activity-Agonist[3][4]

Table 2: SGLT Inhibitory Activity of this compound-Type Alkaloids

CompoundTransporterInhibitory Concentration (IC50)Reference
10-methoxy-N(1)-methylburnamine-17-O-veratrateSGLT14.0 µM[5]
SGLT20.5 µM[5]
Alstiphyllanine DSGLT15.0 µM[5]
SGLT22.0 µM[5]

Experimental Protocols

Opioid Receptor Pharmacology

Objective: To determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding competitors: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (in DMSO).

  • 96-well plates, filter mats, scintillation cocktail, and a scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or this compound dilution.

    • 50 µL of the respective radioligand at a final concentration close to its Kd value.

    • 100 µL of cell membrane preparation (10-20 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional activity (EC50 and Emax) of this compound at the kappa opioid receptor, a Gi-coupled receptor.

Materials:

  • HEK293 cells stably expressing the human kappa opioid receptor.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

  • This compound stock solution (in DMSO).

  • Cell culture medium and reagents.

  • 96-well or 384-well plates.

Protocol:

  • Seed the HEK293-KOR cells in 96-well or 384-well plates and culture overnight.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of this compound to the cells and incubate for 15 minutes.

  • Stimulate the cells with a submaximal concentration of forskolin (e.g., 5 µM) to induce cAMP production and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

  • Determine the EC50 (potency) and Emax (efficacy) values from the curve.

SGLT Inhibition Assays

Objective: To determine the inhibitory activity (IC50) of this compound on SGLT1 and SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT1 or SGLT2.

  • Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Sodium-free buffer (replace NaCl with choline (B1196258) chloride).

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Seed the HEK293-SGLT1 or HEK293-SGLT2 cells in 96-well plates and culture overnight.

  • Wash the cells with sodium-free buffer.

  • Pre-incubate the cells with serial dilutions of this compound in either sodium-containing or sodium-free buffer for 15-30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.

  • Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

  • The SGLT-mediated glucose uptake is the difference between the fluorescence in the sodium-containing and sodium-free buffers.

  • Plot the concentration-response curve for this compound's inhibition of SGLT-mediated glucose uptake and determine the IC50 value.

In Vivo Models for Antipsychotic-like Activity

Objective: To evaluate the potential antipsychotic-like effects of this compound in rodent models.

Principle: Antipsychotic drugs can attenuate the increase in locomotor activity induced by dopamine (B1211576) agonists like amphetamine.

Protocol:

  • Acclimate rodents (mice or rats) to the open-field arena.

  • Administer this compound at various doses (e.g., 1-30 mg/kg, i.p. or p.o.).

  • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).

  • Immediately place the animals in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Compare the locomotor activity of this compound-treated groups with the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Principle: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotics can restore this deficit in animal models.

Protocol:

  • Use a startle reflex testing system.

  • Acclimate the animals to the startle chambers.

  • Administer this compound at various doses.

  • After the pre-treatment period, subject the animals to a test session consisting of pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the 120 dB pulse).

  • Measure the startle amplitude in response to the pulse.

  • Calculate PPI as: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

  • To model deficits, a dopamine agonist like apomorphine (B128758) or a non-competitive NMDA antagonist like dizocilpine (B47880) (MK-801) can be administered to disrupt PPI. The ability of this compound to reverse this disruption is then assessed.

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the pharmacological characterization of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Receptor Binding Assays (Ki determination) functional Functional Assays (EC50/IC50, Emax) binding->functional Functional Characterization signaling Downstream Signaling (cAMP, Ca2+, pERK) functional->signaling Mechanism of Action pk Pharmacokinetics (ADME) signaling->pk Lead Optimization efficacy Efficacy Models (Analgesia, Antipsychotic) pk->efficacy safety Safety & Toxicology efficacy->safety This compound This compound This compound->binding Target Identification

General experimental workflow for this compound pharmacology studies.

kappa_opioid_signaling This compound This compound (KOR Agonist) kor Kappa Opioid Receptor (KOR) This compound->kor gi Gi/o Protein kor->gi Activation ac Adenylyl Cyclase gi->ac Inhibition mapk MAPK Pathway (ERK, p38, JNK) gi->mapk Activation ion_channel Ion Channels (Ca2+↓, K+↑) gi->ion_channel Modulation camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Analgesia, Dysphoria) pka->cellular_response mapk->cellular_response ion_channel->cellular_response dopamine_d2_signaling This compound This compound (Indirect Modulator) dopamine Dopamine This compound->dopamine Modulates Release/Uptake d2r Dopamine D2 Receptor (D2R) dopamine->d2r gi Gi/o Protein d2r->gi Activation ac Adenylyl Cyclase gi->ac Inhibition akt_gsk3 Akt/GSK-3β Pathway gi->akt_gsk3 Activation camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Antipsychotic effects) pka->cellular_response akt_gsk3->cellular_response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Picraline Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Picraline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the yield of this compound from its natural source, Picralima nitida.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound? A1: this compound is an indole (B1671886) alkaloid primarily isolated from the seeds of the Akuamma tree, Picralima nitida (family Apocynaceae). The seeds, fruit rind, and stem bark have all been investigated for their alkaloid content.

Q2: Which solvents are most effective for the initial extraction of this compound? A2: Polar solvents are generally used for the initial extraction of alkaloids from Picralima nitida. Ethanol (B145695) and methanol (B129727) are commonly employed for the initial maceration or Soxhlet extraction to obtain a broad range of alkaloids, including this compound.[1][2] Dichloromethane (B109758) has also been used in sequential extractions.[1][3]

Q3: How does pH influence the extraction of this compound? A3: As an alkaloid, this compound's solubility is highly dependent on pH. Acid-base extraction is a critical technique used for its isolation. In an acidic solution (e.g., dilute HCl), this compound forms a salt and dissolves in the aqueous phase. By making the aqueous solution alkaline (e.g., with NH4OH or NaOH to pH 9-12), this compound is converted to its free base form, which is soluble in organic solvents like dichloromethane or ethyl ether, allowing for its separation from water-soluble impurities.[1][2][4]

Q4: What are some advanced extraction techniques that can be applied to improve this compound yield? A4: While traditional methods like maceration and Soxhlet extraction are common, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency. These methods can reduce extraction time and solvent consumption by improving mass transfer and cell wall disruption.[5]

Q5: How can I quantify the amount of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. A validated HPLC-UV method provides accuracy and precision for determining the concentration of this compound in your extracts.[6][7][8][9]

Q6: What are the main challenges in purifying this compound? A6: A major challenge is the co-extraction of other structurally similar alkaloids from Picralima nitida. Purification often requires multi-step chromatographic techniques, such as column chromatography over silica (B1680970) gel or more advanced methods like pH-zone-refining countercurrent chromatography, to achieve high purity.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract

Symptom Possible Cause Troubleshooting Steps
Low overall extract weight.Incomplete Cell Lysis: The plant material is not sufficiently ground, preventing the solvent from penetrating the cells effectively.Ensure the dried seeds of Picralima nitida are ground to a fine, homogenous powder to maximize the surface area for solvent interaction.
Suboptimal Solvent Choice: The solvent used may not have the appropriate polarity to efficiently solubilize this compound and other alkaloids.For the initial extraction, use polar solvents like ethanol or methanol. Consider sequential extractions with solvents of increasing polarity.[1]
Insufficient Extraction Time/Temperature: The duration of the extraction may be too short, or the temperature may be too low for efficient extraction.For maceration, allow for a sufficient extraction time (e.g., 48-72 hours) with occasional agitation. For Soxhlet extraction, ensure an adequate number of cycles. Be cautious with temperature as some alkaloids can be thermolabile.
Degradation of this compound: Alkaloids can be sensitive to high temperatures, prolonged exposure to light, or extreme pH levels, leading to degradation.[10][11][12][13]Perform extractions at moderate temperatures. Use a rotary evaporator under reduced pressure to concentrate the extract at lower temperatures (e.g., below 50°C).[14] Protect extracts from direct light.

Issue 2: Low Purity of this compound in the Crude Extract

Symptom Possible Cause Troubleshooting Steps
Crude extract is a complex mixture with many co-extractives.Co-extraction of Non-Alkaloidal Compounds: Lipids, fats, and waxes are often co-extracted, especially with less polar solvents.Include a defatting step before the primary extraction. Macerate or perform a Soxhlet extraction of the powdered plant material with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids.[14]
Inefficient Acid-Base Partitioning: The pH may not have been adjusted correctly, leading to incomplete separation of alkaloids from neutral and acidic impurities.Carefully monitor and adjust the pH during the acid-base extraction. Ensure the acidic aqueous phase is thoroughly washed with an organic solvent to remove impurities before basification. Use a pH meter for accurate adjustments.[2]

Issue 3: Significant Loss of this compound During Purification

Symptom Possible Cause Troubleshooting Steps
Low recovery of this compound after column chromatography.Improper Stationary/Mobile Phase Selection: The chosen chromatography conditions may not be optimal for separating this compound from other alkaloids.Perform small-scale analytical Thin Layer Chromatography (TLC) to determine the optimal solvent system before running a preparative column. For alkaloids, silica gel is a common stationary phase, and mobile phases often consist of mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to reduce tailing.[4]
Co-elution with Other Alkaloids: this compound may co-elute with other structurally similar alkaloids, making its isolation difficult.[4]Consider advanced purification techniques like pH-zone-refining countercurrent chromatography, which has been shown to be effective for separating alkaloids from Picralima nitida.[4][15][16] Alternatively, use preparative HPLC for higher resolution.
Degradation on the Column: this compound may degrade on the stationary phase, especially if it is acidic or if the purification process is prolonged.Neutralize the silica gel if necessary. Work efficiently to minimize the time the compound spends on the column.

Data Presentation

Table 1: Yield of Major Alkaloids from Picralima nitida Seeds using a Specific Extraction Protocol

The following yields were obtained from 2.0 kg of dried, powdered seeds of Picralima nitida following a sequential extraction with ethanol, followed by acid-base partitioning and column chromatography.

AlkaloidYield (mg)
Picranitine60
Akuammicine33
Akuammine23
Akuammidine70

Source: Adapted from Tane et al. (2002).[2][17]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Picralima nitida Seeds

This protocol describes a standard method for obtaining a crude alkaloid fraction.

  • Sample Preparation:

    • Air-dry the seeds of Picralima nitida and grind them into a fine powder.

  • Initial Extraction:

    • Macerate 2.0 kg of the powdered seeds in ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue (approx. 97 g).[2][17]

  • Acidic Extraction:

    • Triturate the residue with 0.1 N Hydrochloric Acid (HCl).

    • Partition the combined acidic solution exhaustively with dichloromethane (CH2Cl2) to remove neutral and weakly acidic compounds. Discard the organic layer.[2][17]

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the remaining aqueous layer to 9 with a 10% ammonia (NH3) solution.[2][17]

    • A precipitate containing the crude alkaloids will form. Filter the precipitate.

    • Dissolve the precipitate in dichloromethane.

    • Wash the dichloromethane solution several times with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrate it under reduced pressure to yield the total alkaloid fraction (approx. 54 g).[2][17]

Protocol 2: Quantification of this compound using HPLC-UV (General Method)

This protocol provides a general framework for developing an HPLC-UV method for this compound quantification. Method validation according to ICH guidelines is essential.[7]

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and data processing software.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: To be determined by obtaining the UV spectrum of a pure this compound standard (likely in the range of 220-300 nm).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction_Workflow A Plant Material (Picralima nitida seeds) B Grinding A->B C Initial Extraction (e.g., Ethanol Maceration) B->C D Filtration & Concentration C->D E Crude Extract D->E F Acid-Base Partitioning E->F G Crude Alkaloid Fraction F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I J Analysis (HPLC-UV) I->J K Quantification J->K

Caption: General workflow for this compound extraction and quantification.

Acid_Base_Extraction cluster_0 Acidic Phase (pH ~2) cluster_1 Basic Phase (pH ~9) A Crude Extract (dissolved in dilute HCl) B Wash with Organic Solvent (e.g., Dichloromethane) A->B C Aqueous Layer (contains this compound as salt) B->C Separate Layers D Organic Layer (contains neutral/acidic impurities) B->D E Adjust Aqueous Layer to pH 9 (with NH4OH) C->E F Extract with Organic Solvent (e.g., Dichloromethane) E->F G Organic Layer (contains this compound free base) F->G Separate Layers H Aqueous Layer (contains water-soluble impurities) F->H I Concentrate Organic Layer G->I J Crude Alkaloid Fraction I->J

Caption: Logical flow of the acid-base extraction protocol.

References

Picraline Technical Support Center: Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of picraline (B586500). Due to limited publicly available stability data for this compound, this resource focuses on general principles, best practices for stability testing of indole (B1671886) alkaloids, and troubleshooting common experimental issues. The provided protocols and data tables are templates to be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible.

Q2: I'm seeing unexpected degradation of my this compound sample. What are the common causes?

Unexpected degradation can stem from several factors, including unsuitable storage conditions (temperature, humidity, light exposure), impurities in the compound or solvent, or inherent instability under specific experimental conditions (e.g., pH). As an indole alkaloid, this compound may be susceptible to oxidation and acid-catalyzed degradation.

Q3: How can I assess the stability of this compound in my experimental setup?

A forced degradation study is a valuable tool to understand the stability of a compound under various stress conditions.[2][3][4] This involves intentionally exposing the compound to conditions such as heat, light, acid, base, and oxidizing agents to identify potential degradation products and pathways.

Q4: What analytical techniques are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a widely used and effective method for stability testing.[5][6][7] This technique can separate the parent compound from its degradation products, allowing for quantification of both.

Q5: Are there known degradation pathways for indole alkaloids like this compound?

Indole alkaloids can undergo various degradation reactions. Common pathways include oxidation, which can modify the indole ring system, and hydrolysis of ester or other labile functional groups, often catalyzed by acidic or basic conditions. The specific degradation pathway for this compound has not been extensively documented in publicly available literature.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound potency in solution - Inappropriate solvent: The solvent may be reacting with this compound. - pH instability: The solution pH may be promoting hydrolysis or other degradation reactions. - Light exposure: Photodegradation may be occurring. - Oxidation: Dissolved oxygen or oxidizing impurities in the solvent could be degrading the compound.- Test solubility and stability in a range of common laboratory solvents (see Table 1). - Buffer the solution to a neutral pH if compatible with the experiment. - Protect the solution from light by using amber vials or covering with aluminum foil. - Use degassed solvents and consider adding an antioxidant if appropriate for the experimental design.
Appearance of unknown peaks in HPLC chromatogram - Degradation: The new peaks are likely degradation products. - Contamination: Impurities may have been introduced from solvents, glassware, or other reagents.- Perform a forced degradation study to intentionally generate degradation products and compare their retention times to the unknown peaks. - Analyze a blank (solvent only) to rule out solvent-related impurities. - Ensure all glassware and equipment are scrupulously clean.
Inconsistent results between experiments - Variability in sample preparation: Minor differences in concentration, pH, or handling can affect stability. - Inconsistent storage: Fluctuations in temperature or light exposure of stock solutions can lead to varying levels of degradation.- Standardize the sample preparation protocol. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Maintain a detailed log of storage conditions for all solutions.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
DMSOSolubleCommonly used for preparing stock solutions.
EthanolSolubleA common solvent for biological assays.
Methanol (B129727)SolubleUseful for analytical method development.
WaterSparingly SolubleAqueous solubility may be limited; consider pH adjustment or co-solvents.
AcetonitrileSolubleOften used as a mobile phase component in HPLC.
ChloroformSoluble
Ethyl Acetate (B1210297)Soluble

Table 2: General Conditions for a Forced Degradation Study

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify susceptibility to oxidative degradation.
Thermal Degradation 60°C for 24-48 hours (solid and solution)To determine the effect of heat on stability.
Photodegradation Exposure to UV (254 nm) and visible light for 24 hoursTo assess light sensitivity.

These are starting conditions and should be optimized to achieve 5-20% degradation of the parent compound for effective analysis.[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV/PDA detector

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 6, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C and collect aliquots as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Collect aliquots at various time points (e.g., 2, 8, 24 hours) for HPLC analysis.

  • Thermal Degradation:

    • For solid-state analysis, place a known amount of solid this compound in an oven at 60°C.

    • For solution-state analysis, incubate an aliquot of the stock solution at 60°C.

    • Analyze samples at various time points (e.g., 24, 48 hours).

  • Photodegradation:

    • Expose both solid this compound and a solution of this compound to UV and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period (e.g., 24 hours).

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with a gradient pump, autosampler, and PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Ammonium acetate or phosphate (B84403) buffer

Methodology:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm and select an appropriate wavelength for quantification (e.g., the λmax of this compound).

  • Method Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Evaluate the chromatogram for the resolution between the parent this compound peak and any degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH (by using different buffers) to improve separation.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_0 Forced Degradation Workflow This compound This compound Sample (Solid & Solution) Stress Apply Stress Conditions This compound->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photodegradation (UV/Vis) Stress->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Degradation Profile & Identify Degradants Analysis->Data

Caption: A typical workflow for a forced degradation study.

G Indole Indole Alkaloid Core (e.g., this compound) Oxidized Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Indole->Oxidized Oxidation (e.g., H₂O₂, air) Hydrolyzed Hydrolysis Products (cleavage of esters, amides, etc.) Indole->Hydrolyzed Hydrolysis (Acid/Base) Rearranged Rearrangement Products Indole->Rearranged Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for indole alkaloids.

G Start Unexpected Peak or Loss of Potency? CheckStorage Review Storage Conditions (Temp, Light, Time) Start->CheckStorage Yes CheckPrep Examine Sample Preparation Protocol CheckStorage->CheckPrep RunBlank Analyze Solvent Blank CheckPrep->RunBlank ForceDeg Perform Forced Degradation Study RunBlank->ForceDeg Compare Compare Degradant RTs to Unknown Peak ForceDeg->Compare Identified Degradation Product Identified Compare->Identified Match Contamination Contamination Suspected Compare->Contamination No Match Optimize Optimize Conditions to Minimize Degradation Identified->Optimize Clean Clean Glassware & Use Fresh Reagents Contamination->Clean

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Overcoming Poor Solubility of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering solubility challenges with promising compounds like Picraline can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you might encounter during your experiments with this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring indole alkaloid found in plants of the Alstonia genus. Its complex chemical structure contributes to its poor aqueous solubility, which can limit its bioavailability and pose challenges for in vitro and in vivo studies. Overcoming this solubility issue is crucial for accurately assessing its biological activity, including its known interactions with opioid receptors and potential as an anticancer agent.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What should I do?

Unexpected precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current conditions.

Immediate Actions:

  • Do not discard the precipitate: It is likely your compound.

  • Analyze the supernatant: Carefully separate the liquid from the solid and analyze the supernatant (e.g., via HPLC) to determine the amount of this compound that remained in solution.

  • Attempt to redissolve: Gentle warming or sonication may help to redissolve the precipitate, but be cautious as this may only be a temporary solution.

Troubleshooting Workflow:

start Precipitation Observed reassess Reassess Solvent System start->reassess Initial Step ph_adjust Adjust pH reassess->ph_adjust If ionizable groups present cosolvent Add Co-solvent reassess->cosolvent For organic-soluble compounds solid_disp Prepare Solid Dispersion reassess->solid_disp For amorphous form complexation Use Complexation Agent reassess->complexation To increase aqueous solubility end Stable Solution ph_adjust->end cosolvent->end solid_disp->end complexation->end

Caption: Troubleshooting workflow for unexpected precipitation.

Q3: What are the recommended solvents for dissolving this compound?

This compound, like many indole alkaloids, exhibits better solubility in organic solvents compared to aqueous solutions. For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Recommended Solvents for Stock Solutions:

It is crucial to keep the final concentration of the organic solvent in your aqueous medium low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in your experiments.[2]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound for your experiments. The choice of method will depend on the specific requirements of your assay.

Method 1: pH Adjustment

Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution. As an alkaloid, this compound is a basic compound and its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Observe for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).

  • Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Expected Outcome: Increased solubility at lower pH values.

Method 2: Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of a poorly soluble compound by reducing the polarity of the solvent system.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), such as PEG 300 or PEG 400

Experimental Protocol:

  • Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).

  • Add a known amount of solid this compound to each co-solvent mixture.

  • Agitate the samples (e.g., using a shaker or vortex) until equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Analyze the supernatant to determine the solubility of this compound in each co-solvent system.

Data Presentation: Solubility of a Model Indole Alkaloid in Co-solvent Systems

Co-solvent SystemSolubility (µg/mL)
Water< 1
10% Ethanol in Water15
20% Ethanol in Water50
10% PEG 400 in Water25
20% PEG 400 in Water70
Note: This is illustrative data for a model compound and should be experimentally determined for this compound.
Method 3: Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually in an amorphous state. The increased surface area and the presence of the hydrophilic carrier enhance the dissolution rate and apparent solubility of the drug.

Common Carriers:

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid film is a solid dispersion of this compound in the carrier.

  • Scrape the solid dispersion and grind it into a fine powder.

  • Determine the dissolution rate and apparent solubility of the solid dispersion in an aqueous medium compared to the pure this compound.

cluster_0 Solid Dispersion Preparation cluster_1 Solubility Enhancement dissolve Dissolve this compound & Carrier in a Common Solvent evaporate Solvent Evaporation dissolve->evaporate grind Grind to Powder evaporate->grind disperse Disperse Powder in Aqueous Medium grind->disperse release Rapid Release of Amorphous this compound disperse->release soluble Increased Apparent Solubility release->soluble

Caption: Workflow for enhancing solubility via solid dispersion.

Method 4: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble molecules like this compound can be encapsulated within the hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol (Co-precipitation Method):

  • Prepare an aqueous solution of the cyclodextrin (B1172386) (e.g., HP-β-CD).

  • Prepare a concentrated solution of this compound in an organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution while stirring.

  • Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Lyophilize (freeze-dry) the solution to obtain the solid this compound-cyclodextrin complex.

  • Determine the solubility of the complex in water.

Signaling Pathways Involving this compound

Understanding the mechanism of action of this compound is key to its development as a therapeutic agent. Below are putative signaling pathways based on its known biological activities.

Putative Opioid Receptor Signaling Pathway for this compound

This compound has been shown to bind to opioid receptors.[3] Upon binding, it is hypothesized to activate G-protein coupled receptor (GPCR) signaling cascades that are known to be involved in analgesia.

This compound This compound opioid_receptor μ/κ-Opioid Receptor (GPCR) This compound->opioid_receptor g_protein Gi/o Protein Activation opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Hypothesized opioid receptor signaling cascade for this compound.

Putative Anticancer Signaling Pathway for this compound

The anticancer effects of some alkaloids are mediated through the induction of apoptosis. A potential mechanism for this compound involves the modulation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

This compound This compound pi3k PI3K Inhibition This compound->pi3k pip2_pip3 PIP2 -> PIP3 Blocked pi3k->pip2_pip3 akt Akt (PKB) Inhibition pip2_pip3->akt bad ↓ Bad Phosphorylation akt->bad bcl2 Bcl-2 Dissociation bad->bcl2 bax_bak ↑ Bax/Bak Activation bcl2->bax_bak cytochrome_c Mitochondrial Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative PI3K/Akt-mediated apoptotic pathway for this compound.

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a starting point and may require optimization for your specific experimental conditions. The signaling pathways are based on current scientific understanding and may be subject to revision as new research emerges. Always consult the relevant scientific literature and safety data sheets before handling any chemical compounds.

References

Picraline HPLC Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Picraline HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: While a specific, validated method for "this compound" is not publicly available, a common starting point for a small molecule pharmaceutical like this compound would be reversed-phase HPLC. This typically involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.[1][2] A general procedure involves dissolving the sample in a solvent that is compatible with the mobile phase, followed by filtration.[1][2][3] It is recommended to dissolve the sample in the mobile phase itself whenever possible to avoid peak distortion.[4] If the sample matrix is complex, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4][5]

Q3: What are the key parameters to consider during method development for this compound?

A3: Method development for this compound should focus on achieving adequate resolution, peak shape, and sensitivity. Key parameters to optimize include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and column temperature.[6][7] A systematic approach, such as Design of Experiments (DoE), can be efficient in finding the optimal conditions.

Q4: How can I ensure the stability of this compound during analysis?

A4: To ensure the stability of this compound, it is important to conduct forced degradation studies to understand its degradation pathways under various stress conditions like acid, base, oxidation, heat, and light.[8][9][10][11] This information helps in developing a stability-indicating method.[8][10][12] Standard solutions should be stored under appropriate conditions (e.g., refrigerated and protected from light) and their stability should be verified over time.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common problems you might encounter during this compound HPLC analysis.

Peak Shape Problems

Poor peak shape can significantly impact the accuracy of quantification. The following table summarizes common peak shape issues, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Dead volume in the system.- Use a buffered mobile phase.- Use an end-capped column.- Reduce sample concentration or injection volume.- Check and tighten all fittings.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Clogged column frit.- Column void or channeling.- Sample solvent incompatibility.- Reverse flush the column.- Replace the column.- Ensure the sample is fully dissolved in a compatible solvent.
Broad Peaks - Low flow rate.- Column contamination or degradation.- Large dead volume.- Increase the flow rate.- Clean or replace the column.- Use shorter, narrower tubing.
Baseline Issues

A stable baseline is essential for accurate peak integration and quantification. The diagram and table below outline common baseline problems and their solutions.

Baseline_Troubleshooting cluster_problems Baseline Problems cluster_causes Potential Causes cluster_solutions Solutions Noise Noise Air_Bubbles Air Bubbles Noise->Air_Bubbles Contamination Contamination Noise->Contamination Detector_Issues Detector Issues Noise->Detector_Issues Drift Drift Mobile_Phase_Problems Mobile Phase Issues Drift->Mobile_Phase_Problems Column_Equilibration Column Equilibration Drift->Column_Equilibration Ghost_Peaks Ghost Peaks Ghost_Peaks->Contamination Degas_Mobile_Phase Degas Mobile Phase Air_Bubbles->Degas_Mobile_Phase Clean_System Clean System Contamination->Clean_System Check_Detector Check Detector Detector_Issues->Check_Detector Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Mobile_Phase_Problems->Prepare_Fresh_Mobile_Phase Equilibrate_Column Equilibrate Column Column_Equilibration->Equilibrate_Column

Caption: Troubleshooting workflow for common HPLC baseline issues.

Problem Potential Causes Solutions
Baseline Noise (Random) - Air bubbles in the pump or detector.- Contaminated mobile phase or system.- Detector lamp failing.- Degas the mobile phase.- Flush the system with a strong solvent.- Replace the detector lamp.
Baseline Drift - Incomplete column equilibration.- Mobile phase composition changing.- Temperature fluctuations.- Allow sufficient time for column equilibration.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.
Ghost Peaks - Contamination in the sample, mobile phase, or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop.- Run blank injections to identify the source of contamination.
Retention Time Variability

Consistent retention times are critical for peak identification. The following workflow illustrates how to troubleshoot retention time shifts.

Retention_Time_Troubleshooting Start Retention Time Shift Observed Check_Pump Check Pump Flow Rate and Pressure Start->Check_Pump Check_Mobile_Phase Check Mobile Phase Composition and Preparation Check_Pump->Check_Mobile_Phase [Flow/Pressure OK] Solution_Pump Calibrate Pump, Check for Leaks Check_Pump->Solution_Pump [Flow/Pressure Issue] Check_Column Check Column Condition and Temperature Check_Mobile_Phase->Check_Column [Mobile Phase OK] Solution_Mobile_Phase Prepare Fresh Mobile Phase, Ensure Accurate Mixing Check_Mobile_Phase->Solution_Mobile_Phase [Composition Issue] Solution_Column Equilibrate, Clean, or Replace Column. Verify Temperature. Check_Column->Solution_Column [Column Issue] End Problem Resolved Check_Column->End [Column OK] Solution_Pump->Check_Mobile_Phase Solution_Mobile_Phase->Check_Column Solution_Column->End

Caption: Logical workflow for troubleshooting retention time variability.

Experimental Protocols

General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of a typical small molecule pharmaceutical like this compound. Optimization will be required based on the specific properties of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Aqueous Phase (Buffer): Prepare a 20 mM phosphate buffer and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0) with phosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm membrane filter.

  • Organic Phase: HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture: Mix the aqueous and organic phases in an appropriate ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

6. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of buffer and organic modifier.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

7. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak based on retention time and the calibration curve.

8. Method Validation:

  • The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6][7][12][13] This includes assessing parameters like linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[13]

References

Picraline In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Picraline (B586500) dosage in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its mechanism of action can vary depending on the biological context. For instance, in the context of diabetes research, this compound and its derivatives have been shown to inhibit sodium-glucose cotransporters (SGLT1 and SGLT2).[2][3] Another alkaloid from the same plant source, alstonine (B1665729), has been studied for its antipsychotic effects, which are thought to be mediated by indirect modulation of dopamine (B1211576) receptors, specifically by increasing dopamine uptake.[4]

Q2: What is a typical starting dose for this compound in rodent models?

A2: A specific starting dose for this compound is not well-established in publicly available literature. However, when working with a new compound, a common approach is to perform a dose-ranging study. This typically involves starting with a low dose and escalating to identify a dose that is both effective and well-tolerated. For reference, studies on other compounds in mice have used doses ranging from 7 mg/kg/day to 50 mg/kg/day administered in food pellets.[5] For a different compound, piperaquine (B10710), oral doses in mice ranged up to 600 mg/(kg day) for 5 days.[6] It is crucial to conduct a thorough literature review for compounds with similar structures or mechanisms of action to inform your initial dose selection.

Q3: What are the common routes of administration for in vivo experiments?

A3: Common routes of administration in rodent models include oral (gavage or in feed), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and its intended clinical application. For example, oral administration is often used to assess bioavailability and efficacy via a clinically relevant route.[5] IV administration provides 100% bioavailability and is useful for pharmacokinetic studies.[7] Topical colonic administration has been used for localized effects in models of colitis.[7]

Q4: How should I prepare this compound for administration?

A4: The preparation of this compound will depend on its solubility and the chosen route of administration. For oral administration, it may be suspended or dissolved in a suitable vehicle such as water, saline, or a solution containing a suspending agent like carboxymethylcellulose. For intravenous administration, the compound must be completely dissolved in a sterile, biocompatible vehicle. It is essential to determine the solubility of your specific batch of this compound in various pharmaceutically acceptable vehicles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Inadequate Dose: The dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route. - Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body. - Incorrect Animal Model: The chosen animal model may not be appropriate for the disease being studied.- Conduct a dose-escalation study to find the optimal dose. - Evaluate different routes of administration (e.g., switch from oral to IP or IV). - Perform a pharmacokinetic study to determine the compound's half-life and exposure. - Re-evaluate the suitability of the animal model for your research question.
Toxicity/Adverse Events - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects. - Off-target Effects: The compound may be interacting with unintended biological targets.- Reduce the dose or the frequency of administration. - Run a vehicle-only control group to assess the effects of the vehicle. - Conduct in vitro screening to identify potential off-target interactions. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior).[6]
Variability in Results - Inconsistent Dosing Technique: Variations in the administration of the compound can lead to inconsistent exposure. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Experimental Conditions: Environmental factors (e.g., housing, diet) can influence experimental outcomes.- Ensure all personnel are properly trained on the dosing technique. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions and procedures.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the MTD of this compound in the selected animal model.

  • Animals: Use a sufficient number of healthy animals (e.g., 3-5 per group per sex).

  • Groups:

    • Vehicle control

    • Group 1: Low dose of this compound

    • Group 2: Mid dose of this compound

    • Group 3: High dose of this compound

    • Continue with dose escalation until signs of toxicity are observed.

  • Administration: Administer this compound and vehicle via the chosen route for a specified number of days (e.g., 5-14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Objective: To determine the basic pharmacokinetic profile of this compound.

  • Animals: Use a small number of cannulated animals to allow for serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration

    • Group 2: Chosen route of administration (e.g., oral)

  • Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma samples to determine the concentration of this compound over time.

  • Parameters: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

experimental_workflow General In Vivo Dosing Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Determine Starting Dose (Literature Review, In Vitro Data) B Select Animal Model & Vehicle A->B C Prepare Dosing Formulations B->C D Dose-Ranging / MTD Study C->D Initial Studies F Pharmacokinetic (PK) Study C->F Initial Studies E Efficacy Study (at optimal dose) D->E Determine Safe & Efficacious Dose G Monitor for Toxicity & Adverse Events D->G H Measure Efficacy Endpoints E->H J Data Analysis & Interpretation E->J I Analyze Plasma Concentrations F->I F->J G->J H->J I->J

Caption: A general workflow for in vivo dosing experiments.

troubleshooting_logic Troubleshooting Logic for In Vivo Experiments cluster_no_effect Investigate No Efficacy cluster_toxicity Investigate Toxicity start Experiment Start outcome Observe Outcome start->outcome no_effect Lack of Efficacy outcome->no_effect No toxicity Toxicity Observed outcome->toxicity Adverse success Desired Effect outcome->success Yes a1 Increase Dose no_effect->a1 a2 Check Bioavailability (PK Study) no_effect->a2 a3 Change Administration Route no_effect->a3 b1 Decrease Dose toxicity->b1 b2 Run Vehicle Control toxicity->b2 b3 Assess Off-Target Effects toxicity->b3 a1->start Re-run Experiment a2->start Re-run Experiment a3->start Re-run Experiment b1->start Re-run Experiment b2->start Re-run Experiment b3->start Re-run Experiment

Caption: A decision tree for troubleshooting common in vivo issues.

Picraline_SGLT2_Pathway Proposed this compound Signaling Pathway (SGLT Inhibition) cluster_cell Renal Proximal Tubule Cell SGLT2 SGLT2 Transporter Reabsorption Glucose Reabsorption SGLT2->Reabsorption Glucose Glucose (in filtrate) Glucose->SGLT2 Sodium Na+ (in filtrate) Sodium->SGLT2 Outcome Increased Urinary Glucose Excretion Reabsorption->Outcome leads to decrease in This compound This compound This compound->SGLT2 blocks Inhibition Inhibition

Caption: this compound's inhibitory effect on the SGLT2 transporter.

References

Technical Support Center: Picraline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Picraline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in buffer solutions during experiments.

Troubleshooting Guide: Avoiding this compound Precipitation

This compound, an indole (B1671886) alkaloid, can be prone to precipitation in aqueous buffer solutions due to its limited solubility, particularly in its free base form. The following guide provides systematic steps to identify and resolve precipitation issues.

Question: My this compound is precipitating out of my buffer solution. What are the common causes and how can I fix it?

Answer:

Precipitation of this compound is most often linked to its physicochemical properties as a weak base. Here are the primary factors and corresponding solutions:

  • Incorrect pH of the Buffer: As an alkaloid, this compound's solubility is highly dependent on pH. In its free base form (at higher pH), it is less soluble in water. In acidic conditions, it can form a protonated salt which is generally more water-soluble.

  • Inappropriate Buffer Choice: Some buffer components can interact with this compound, reducing its solubility.

    • Solution: If you suspect buffer interaction, try switching to a different buffer system with a similar pH range. Common biological buffers are listed in the table below.

  • High Concentration of this compound: You may be exceeding the solubility limit of this compound in your chosen buffer and conditions.

    • Solution: If possible, lower the final concentration of this compound in your experiment. If a high concentration is necessary, you may need to employ advanced solubilization techniques.

  • Low Temperature: Solubility of many compounds, including this compound, can decrease at lower temperatures.

    • Solution: Prepare your this compound solutions at room temperature. If your experiment must be conducted at a lower temperature, ensure this compound remains in solution at that temperature by performing a solubility test beforehand.

  • Presence of Other Ions: High ionic strength or the presence of certain salts can sometimes decrease the solubility of organic molecules (salting-out effect).

    • Solution: If your buffer has a high salt concentration, consider reducing it if your experimental design allows.

Logical Workflow for Troubleshooting Precipitation

Below is a workflow to guide you through the process of troubleshooting this compound precipitation.

G start This compound Precipitation Observed check_ph Check Buffer pH start->check_ph ph_ok Is pH < 6.0? check_ph->ph_ok adjust_ph Adjust pH to < 6.0 end Precipitation Resolved adjust_ph->end ph_ok->adjust_ph No check_conc Check this compound Concentration ph_ok->check_conc Yes conc_ok Is Concentration Too High? check_conc->conc_ok lower_conc Lower Concentration lower_conc->end conc_ok->lower_conc Yes check_buffer Evaluate Buffer System conc_ok->check_buffer No buffer_ok Is Buffer a Potential Issue? check_buffer->buffer_ok change_buffer Switch to a Different Buffer change_buffer->end buffer_ok->change_buffer Yes advanced_methods Consider Advanced Solubilization buffer_ok->advanced_methods No cosolvent Add a Co-solvent advanced_methods->cosolvent cyclodextrin Use Cyclodextrin advanced_methods->cyclodextrin cosolvent->end cyclodextrin->end

A step-by-step guide to resolving this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to use for this compound?

A1: There is no single "best" buffer, as the optimal choice depends on your specific experimental requirements (e.g., pH, compatibility with other reagents). However, for initial attempts, using a buffer with a pH in the acidic range (e.g., pH 4-6) is recommended to enhance the solubility of this compound. Acetate or citrate (B86180) buffers are common choices in this pH range.

Q2: I cannot change the pH of my experiment. What are my other options?

A2: If maintaining a specific pH is critical and this compound precipitates, you can explore the use of co-solvents. A small percentage of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can significantly increase the solubility of this compound. It is crucial to first dissolve the this compound in the co-solvent before adding it to the buffer. Always check the tolerance of your experimental system to the chosen co-solvent. Another option is the use of cyclodextrins, which can encapsulate the this compound molecule and increase its aqueous solubility.

Q3: How do I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. This method helps to avoid direct dissolution of the solid this compound in the buffer, which can be challenging.

Q4: Can I heat the solution to dissolve the this compound?

A4: Gentle warming can sometimes help to dissolve compounds. However, the thermal stability of this compound is not well-documented. Excessive heat may lead to degradation. If you choose to warm the solution, do so gently and for a short period. It is generally safer to use other solubilization methods first.

Data Presentation

Table 1: Common Biological Buffers and Their pH Ranges

Buffer SystempKa at 25°CUseful pH Range
Citrate3.13, 4.76, 6.402.1 - 7.4
Acetate4.763.7 - 5.7
MES6.155.5 - 6.7
PIPES6.806.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0
Phosphate (B84403)2.15, 7.20, 12.385.8 - 8.0

Note: The choice of buffer should be compatible with your experimental system. For example, phosphate buffers can sometimes precipitate with certain metal ions.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in Buffer

This protocol provides a general method for preparing a solution of this compound in a buffer of your choice.

  • Prepare a Stock Solution:

    • Weigh the desired amount of solid this compound in a suitable microcentrifuge tube.

    • Add a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol) to completely dissolve the this compound. Vortex or gently agitate until the solid is fully dissolved. This is your stock solution.

  • Dilution into Buffer:

    • Prepare your desired aqueous buffer at the chosen pH. It is recommended to start with a buffer pH below 6.0.

    • While vortexing the buffer, slowly add the this compound stock solution dropwise to the buffer to achieve the final desired concentration.

    • Continue to vortex for a few minutes to ensure complete mixing.

  • Observation and Filtration:

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution is clear, it is ready for use.

    • If there is slight precipitation, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. Note that this will reduce the final concentration of your dissolved this compound.

Protocol 2: Using a Co-solvent to Enhance this compound Solubility

This protocol describes how to use a co-solvent to prepare a this compound solution at a pH where it might otherwise precipitate.

  • Determine Co-solvent Compatibility:

    • Ensure your experimental system (e.g., cells, enzymes) is tolerant to the chosen co-solvent (e.g., DMSO, ethanol) at the final concentration you will be using.

  • Prepare this compound Stock in 100% Co-solvent:

    • Dissolve the solid this compound in 100% of your chosen co-solvent to create a concentrated stock solution.

  • Prepare Buffer with Co-solvent:

    • Prepare your aqueous buffer at the desired pH.

    • Add the same co-solvent to your buffer to a final concentration that is compatible with your experiment (e.g., 1-5%).

  • Dilute this compound Stock:

    • Slowly add the this compound stock solution to the buffer containing the co-solvent while vortexing to reach the final desired this compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts related to this compound solubility and experimental design.

G cluster_0 This compound in Solution Picraline_Base This compound (Base) (Poorly Soluble) Picraline_Salt This compound-H+ (Salt) (More Soluble) Picraline_Base->Picraline_Salt + H+ Picraline_Salt->Picraline_Base - H+ High_pH High pH (e.g., > 7) High_pH->Picraline_Base Favors Low_pH Low pH (e.g., < 6) Low_pH->Picraline_Salt Favors G Start Start: Prepare this compound Solution Stock_Solution Prepare Stock in Organic Solvent (e.g., DMSO) Start->Stock_Solution Buffer_Prep Prepare Aqueous Buffer (Consider pH and Co-solvent) Start->Buffer_Prep Dilution Dilute Stock into Buffer Stock_Solution->Dilution Buffer_Prep->Dilution Observation Observe for Precipitation Dilution->Observation Clear Solution is Clear Proceed with Experiment Observation->Clear No Precipitate Precipitation Occurs Troubleshoot Observation->Precipitate Yes Troubleshoot Refer to Troubleshooting Guide Precipitate->Troubleshoot

Technical Support Center: Minimizing Off-Target Effects of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Picraline in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, potentially indicating off-target effects.

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Off-target protein expression may vary between cell lines, leading to differing responses.1. Characterize Targets: Perform qPCR or Western blotting to quantify the expression levels of known on-targets (e.g., opioid receptors, SGLT1, SGLT2) and suspected off-targets in your cell lines. 2. Standardize Cell Culture: Ensure consistent cell passage numbers and culture conditions.
Observed phenotype does not match genetic knockdown of the intended target. The phenotype may be due to this compound binding to an unintended target.1. Validate with Orthogonal Methods: Use a structurally unrelated inhibitor for the same primary target. If the phenotype persists with the alternative inhibitor but not with genetic knockdown, it strongly suggests an on-target effect of this compound.[1] 2. Rescue Experiment: In a target knockout/knockdown background, reintroduce the target protein. If the this compound-induced phenotype is not observed, this supports an on-target effect.
High levels of cell toxicity at concentrations close to the effective dose. This compound may be interacting with essential off-target proteins.1. Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.[1] 2. Apoptosis Assays: Use techniques like Annexin V staining or caspase-3 cleavage assays to determine if the observed toxicity is apoptotic. 3. Off-Target Panel Screening: Screen this compound against a broad panel of kinases or other enzyme families to identify potential off-target interactions that could explain the toxicity.
Unexpected changes in signaling pathways unrelated to the primary target. This compound may be inhibiting or activating kinases or other enzymes in different pathways.[2][3]1. Phospho-Proteomics: Perform a global phospho-proteomics analysis to identify signaling pathways that are modulated by this compound treatment. 2. Kinase Profiling: Use a service like KINOMEscan to assess the interaction of this compound with a large panel of kinases. 3. Western Blotting: Validate key changes in phosphorylation of proteins in the unexpectedly altered pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida.[4] Its primary biological targets are reported to be opioid receptors.[4] Additionally, studies have shown that this compound and related alkaloids exhibit inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2.[5][6]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Use Orthogonal Approaches: Confirm findings with structurally different molecules that target the same primary protein.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1]

Q4: How can I experimentally determine the off-target profile of this compound?

A4: A comprehensive off-target profile of this compound can be generated using a combination of in vitro and in-cell techniques:

  • Kinase Profiling: Services such as KINOMEscan can screen this compound against a large panel of kinases to identify potential off-target kinase interactions.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[1][7] This can identify both on- and off-targets in a cellular context.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[8] These predictions should then be validated experimentally.

Quantitative Data on this compound and Analogs

Due to limited publicly available data on the comprehensive off-target profile of this compound, the following tables are presented as templates for organizing experimentally derived data.

Table 1: Example Selectivity Profile of an Indole Alkaloid (Akuammine) from Picralima nitida

TargetKᵢ (µM)
µ-Opioid Receptor0.6
σ-Opioid Receptor2.4
κ-Opioid Receptor8.6
Data for Akuammine, a related indole alkaloid from the same plant as this compound, is provided for illustrative purposes. Researchers should generate specific data for this compound.

Table 2: Template for this compound SGLT Inhibition Data

TargetIC₅₀ (nM)Selectivity (SGLT1/SGLT2)
Human SGLT1User-determinedUser-determined
Human SGLT2User-determined

Table 3: Template for Off-Target Kinase Profile of this compound (KINOMEscan)

KinasePercent of Control (%) @ 1 µMK𝘥 (nM)
Example: Kinase AUser-determinedUser-determined
Example: Kinase BUser-determinedUser-determined
Example: Kinase CUser-determinedUser-determined
Percent of control indicates the percentage of the kinase that remains bound to an immobilized ligand after incubation with the test compound. A lower percentage indicates stronger binding.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of this compound in a cellular environment.

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the protein levels using methods such as Western blotting for specific targets or mass spectrometry for proteome-wide analysis. Ligand-bound proteins will be more thermally stable and will remain in the supernatant at higher temperatures compared to unbound proteins.[7]

2. Kinase Selectivity Profiling (e.g., KINOMEscan)

This protocol describes the general principle behind a competitive binding assay to determine the kinase selectivity of this compound.

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Incubation: this compound is incubated with the kinase-tagged phage and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates a stronger interaction between this compound and the kinase. Dissociation constants (K𝘥) can be determined for high-affinity interactions.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_incell In-Cell Validation cluster_validation Target Validation kinase_profiling Kinase Profiling (KINOMEscan) cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa Validate Hits biochemical_assays Biochemical Assays (e.g., SGLT inhibition) phenotypic_screening Phenotypic Screening biochemical_assays->phenotypic_screening genetic_validation Genetic Validation (CRISPR/siRNA) cetsa->genetic_validation orthogonal_compound Orthogonal Compound Testing phenotypic_screening->orthogonal_compound end End: Characterized Profile genetic_validation->end Confirmed On-Target orthogonal_compound->end Confirmed On-Target start Start: this compound start->kinase_profiling start->biochemical_assays

Caption: Workflow for identifying and validating on- and off-targets of this compound.

troubleshooting_logic start Unexpected Phenotype Observed q1 Does phenotype match genetic knockdown of primary target? start->q1 on_target Likely On-Target Effect. Proceed with further characterization. q1->on_target Yes off_target_investigation Potential Off-Target Effect. Investigate further. q1->off_target_investigation No cetsa CETSA-MS off_target_investigation->cetsa Identify cellular targets kinome_scan KINOMEscan off_target_investigation->kinome_scan Screen against kinase panel validate_hits Validate identified hits with secondary assays. cetsa->validate_hits kinome_scan->validate_hits signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Off_Target_Kinase Off-Target Kinase (e.g., MAP2K1) This compound->Off_Target_Kinase Unintended Interaction On_Target_Effect Analgesia Opioid_Receptor->On_Target_Effect Downstream_Effector Downstream Effector (e.g., ERK1/2) Off_Target_Kinase->Downstream_Effector Unintended_Phenotype Unintended Phenotype (e.g., Proliferation) Downstream_Effector->Unintended_Phenotype

References

Technical Support Center: Improving the Resolution of Picraline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric resolution of Picraline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the chiral separation of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution of this compound enantiomers?

Poor resolution in the chiral separation of this compound, an indole alkaloid, can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are generally the first choice for the separation of alkaloids.[1] If the chosen CSP does not provide adequate stereoselective interactions with the this compound enantiomers, poor separation will result.

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and additives (e.g., acids, bases) in the mobile phase significantly influence selectivity and resolution.[2]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the separation process and can alter retention times and enantioselectivity.

  • Inadequate Flow Rate: While lower flow rates often enhance resolution, excessively low rates can lead to band broadening.

  • Poor Peak Shape: Issues such as peak tailing or fronting can compromise resolution. These are often caused by secondary interactions with the stationary phase or problems with the sample solvent.

Q2: Which type of chiral stationary phase (CSP) is recommended for a starting point in this compound enantiomer separation?

For indole alkaloids like this compound, polysaccharide-based CSPs are highly recommended as a starting point.[1] Columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including alkaloids.[3][4]

Q3: How do mobile phase additives affect the resolution of this compound enantiomers?

Mobile phase additives can significantly improve peak shape and resolution. For a basic compound like this compound (an alkaloid), a basic additive such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often added to the mobile phase (typically at 0.1-0.5% v/v) to reduce peak tailing by minimizing interactions with acidic silanol (B1196071) groups on the silica (B1680970) support.[2] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid would be used.

Q4: Can temperature be used to optimize the separation of this compound enantiomers?

Yes, temperature is a valuable parameter for optimizing chiral separations. Varying the column temperature can affect the interaction kinetics between the analyte and the CSP, which can lead to improved resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.

Q5: What should I do if my column performance degrades over time?

Degradation of column performance can be due to contamination or changes in the stationary phase. For immobilized polysaccharide CSPs, a column flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by an appropriate rinsing solvent, can help restore performance.[5] It is also crucial to ensure proper sample preparation, including filtration, to prevent blockage of the column inlet frit.[5] Regularly checking the column's performance with a quality control standard is also recommended.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of this compound.

Issue: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks for your racemic this compound standard, follow this troubleshooting workflow:

G Troubleshooting Workflow for Poor Resolution Start Start: Poor or No Resolution CSP Step 1: Evaluate Chiral Stationary Phase (CSP) Start->CSP MobilePhase Step 2: Optimize Mobile Phase Composition CSP->MobilePhase If no improvement, proceed to next step Additives Step 3: Adjust Mobile Phase Additives MobilePhase->Additives If no improvement, proceed to next step Temperature Step 4: Vary Column Temperature Additives->Temperature If no improvement, proceed to next step FlowRate Step 5: Optimize Flow Rate Temperature->FlowRate If no improvement, proceed to next step FlowRate->CSP If still unresolved, reconsider CSP choice Resolved Resolution Achieved FlowRate->Resolved If resolution is satisfactory

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Evaluate Chiral Stationary Phase (CSP):

    • Action: Confirm that you are using a suitable CSP. For this compound, a polysaccharide-based column is a good starting point. If you have access to different polysaccharide columns (e.g., cellulose-based vs. amylose-based), screen them to find the one with the best selectivity.

    • Expected Outcome: Identification of a CSP that shows at least partial separation of the enantiomers.

  • Optimize Mobile Phase Composition:

    • Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol, or acetonitrile) in your mobile phase. For normal phase mode, a common mobile phase is a mixture of hexane (B92381) or heptane (B126788) with an alcohol.

    • Expected Outcome: Improved separation factor (alpha value) between the two enantiomer peaks.

  • Adjust Mobile Phase Additives:

    • Action: Since this compound is an alkaloid, add a basic modifier like DEA or TEA (0.1% v/v) to the mobile phase to improve peak shape and potentially enhance resolution.

    • Expected Outcome: Sharper, more symmetrical peaks and a better resolution value (Rs).

  • Vary Column Temperature:

    • Action: Analyze your sample at different column temperatures (e.g., in 5°C increments from 15°C to 35°C).

    • Expected Outcome: Determination of an optimal temperature that maximizes resolution.

  • Optimize Flow Rate:

    • Action: Decrease the flow rate. A lower flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution.

    • Expected Outcome: Increased resolution, although with a longer run time.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases for this compound Resolution

This protocol outlines a general procedure for the initial screening of different CSPs to find a suitable column for this compound enantiomer separation.

G CSP Screening Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation SamplePrep Prepare 1 mg/mL Racemic this compound in Mobile Phase Inject1 Inject Sample SamplePrep->Inject1 Inject2 Inject Sample SamplePrep->Inject2 MobilePhasePrep Prepare Mobile Phase (e.g., Hexane/IPA, 90:10 v/v) Column1 Equilibrate Column 1 (e.g., Cellulose-based) MobilePhasePrep->Column1 Column2 Equilibrate Column 2 (e.g., Amylose-based) MobilePhasePrep->Column2 Column1->Inject1 Run1 Run Isocratic Elution Inject1->Run1 Analyze Analyze Chromatograms for Resolution Run1->Analyze Column2->Inject2 Run2 Run Isocratic Elution Inject2->Run2 Run2->Analyze Select Select Best Performing CSP Analyze->Select

Caption: Experimental workflow for screening different chiral stationary phases.

Methodology:

  • Sample Preparation: Prepare a solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Mobile Phase Preparation: Prepare a starting mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v).

  • HPLC System and Conditions:

    • Columns: Screen a cellulose-based CSP and an amylose-based CSP.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength for this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the first column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic this compound standard.

    • Run the isocratic method and record the chromatogram.

    • Repeat the process for the second column.

  • Evaluation: Compare the chromatograms from both columns and select the one that provides the best separation (highest resolution and selectivity).

Data Presentation

It is crucial to systematically record your experimental conditions and results to effectively troubleshoot and optimize your chiral separation method. Below are example tables for organizing your data.

Table 1: CSP Screening Results for this compound Enantiomers

CSP TypeMobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity (α)Resolution (Rs)
Cellulose-basedHexane/IPA (90:10)8.59.21.101.4
Amylose-basedHexane/IPA (90:10)10.110.51.050.8

Table 2: Mobile Phase Optimization for this compound on a Cellulose-based CSP

Hexane (%)Isopropanol (%)Additive (0.1% DEA)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity (α)Resolution (Rs)
955Yes12.314.11.181.8
9010Yes8.59.31.121.5
8515Yes6.26.71.091.2

Table 3: Temperature Optimization for this compound on a Cellulose-based CSP

Temperature (°C)Mobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity (α)Resolution (Rs)
15Hexane/IPA (95:5) + 0.1% DEA14.516.81.202.1
25Hexane/IPA (95:5) + 0.1% DEA12.314.11.181.8
35Hexane/IPA (95:5) + 0.1% DEA10.111.51.151.6

References

Validation & Comparative

A Comparative Guide to SGLT2 Inhibitors: Efficacy, Safety, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Picraline (B586500): Initial interest in this compound in the context of SGLT2 inhibition stems from findings that certain this compound-type alkaloids, isolated from the plant Alstonia macrophylla, demonstrated moderate inhibitory activity against both SGLT1 and SGLT2 in vitro. However, it is crucial to clarify that this compound itself is an indole (B1671886) alkaloid and is not classified as a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. Its primary pharmacological activities are not centered on glycemic control through renal glucose transport inhibition. Therefore, a direct comparison of this compound with established SGLT2 inhibitors of the gliflozin class would be scientifically inaccurate.

This guide will focus on a comprehensive comparison of three major, clinically approved SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin (B1684318). These agents have been extensively studied and have demonstrated significant benefits in the management of type 2 diabetes, with expanding roles in heart failure and chronic kidney disease.

Quantitative Comparison of Key SGLT2 Inhibitors

The following tables summarize the comparative efficacy and safety of canagliflozin, dapagliflozin, and empagliflozin based on data from major clinical trials and meta-analyses.

Table 1: Glycemic and Metabolic Efficacy

ParameterCanagliflozinDapagliflozinEmpagliflozin
HbA1c Reduction -0.6% to -1.16%-0.5% to -1.2%-0.5% to -1.0%
Body Weight Reduction -2.8 to -4.0 kg-2.1 to -3.2 kg-2.1 to -2.5 kg
Systolic Blood Pressure Reduction -3.3 to -5.0 mmHg-2.9 to -4.5 mmHg-3.7 to -4.2 mmHg

Table 2: Cardiovascular and Renal Outcomes in Major Clinical Trials

OutcomeCanagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Empagliflozin (EMPA-REG OUTCOME)
Major Adverse Cardiovascular Events (MACE) Reduced riskReduced risk in patients with prior MIReduced risk
Hospitalization for Heart Failure Reduced riskReduced riskReduced risk
Cardiovascular Death No significant reductionNo significant reductionSignificant reduction
Composite Renal Outcome Reduced riskReduced riskReduced risk

Table 3: Selectivity and Safety Profile

ParameterCanagliflozinDapagliflozinEmpagliflozin
SGLT2/SGLT1 Selectivity ~160-fold>1200-fold>2500-fold
Genital Mycotic Infections Increased riskIncreased riskIncreased risk
Urinary Tract Infections Increased riskIncreased riskIncreased risk
Diabetic Ketoacidosis (DKA) Increased riskIncreased riskIncreased risk
Bone Fracture Risk Increased risk observed in CANVASNo significant increaseNo significant increase
Lower-Limb Amputation Risk Increased risk observed in CANVASNo significant increaseNo significant increase

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

Mechanism of Action of SGLT2 Inhibitors cluster_renal_tubule Renal Proximal Tubule Lumen Lumen Epithelial_Cell Epithelial Cell GLUT2_Transporter GLUT2 Transporter Epithelial_Cell->GLUT2_Transporter Glucose Na_K_Pump Na+/K+ Pump Epithelial_Cell->Na_K_Pump Na+ Blood Blood Glucose_Na Glucose & Na+ in Filtrate SGLT2_Transporter SGLT2 Transporter Glucose_Na->SGLT2_Transporter Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2_Transporter Inhibition SGLT2_Transporter->Epithelial_Cell Glucose & Na+ Entry Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2_Transporter->Urinary_Glucose_Excretion Blocked Reabsorption Leads To GLUT2_Transporter->Blood Na_K_Pump->Blood Lowered_Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Lowered_Blood_Glucose

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Generalized Workflow for a Cardiovascular Outcome Trial (CVOT) of an SGLT2 Inhibitor Patient_Screening Patient Screening (T2D, High CV Risk) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm: SGLT2 Inhibitor + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo Arm: Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up Follow-Up Period (Event-driven, typically several years) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection: - Primary Endpoint (e.g., MACE) - Secondary Endpoints (e.g., HHF, Renal) - Safety Data Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (Time-to-event analysis, etc.) Data_Collection->Statistical_Analysis Results Results & Publication Statistical_Analysis->Results

Caption: Generalized Workflow for a Cardiovascular Outcome Trial.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay (Cell-Based Fluorescent Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against SGLT2.

Objective: To measure the inhibition of glucose uptake in cells overexpressing human SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2).

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom microplates.

  • Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Sodium-free buffer (e.g., HBSS with sodium salts replaced by choline (B1196258) salts).

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.

  • Test compounds and a reference SGLT2 inhibitor (e.g., dapagliflozin).

  • Lysis buffer.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Incubation:

    • Wash the cells with sodium-containing buffer.

    • Add sodium-containing buffer with various concentrations of the test compound or vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100-200 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold sodium-free buffer to stop the uptake.

    • Add lysis buffer to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without cells).

  • Determine the SGLT2-specific uptake by subtracting the fluorescence in the presence of a saturating concentration of a known inhibitor from the total uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Design of a Cardiovascular Outcome Trial (CVOT)

This outlines the general design of large-scale clinical trials that have evaluated the cardiovascular safety and efficacy of SGLT2 inhibitors.

Objective: To assess the long-term effect of an SGLT2 inhibitor on major adverse cardiovascular events in patients with type 2 diabetes and high cardiovascular risk.

Study Design:

  • Phase: Phase III or IV, multicenter, international, randomized, double-blind, placebo-controlled, event-driven superiority trial.

  • Patient Population:

    • Adults with type 2 diabetes.

    • Inadequate glycemic control despite background antihyperglycemic therapy.

    • Established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either the SGLT2 inhibitor or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.

  • Intervention:

    • Active Group: Once-daily oral SGLT2 inhibitor at a specified dose.

    • Control Group: Once-daily oral placebo.

  • Endpoints:

    • Primary Efficacy Endpoint: Typically a composite of MACE, such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

    • Key Secondary Endpoints: Often include hospitalization for heart failure, all-cause mortality, and a composite renal outcome (e.g., sustained decline in eGFR, end-stage renal disease, or renal death).

  • Follow-up: Patients are followed for a pre-specified number of primary endpoint events to occur, which often translates to a median follow-up of several years.

  • Statistical Analysis: The primary analysis is typically a time-to-first-event analysis using a Cox proportional-hazards model to compare the risk between the treatment and placebo groups.

This guide provides a foundational comparison for researchers and drug development professionals. For detailed prescribing information and the latest clinical guidelines, it is essential to consult the official product monographs and recommendations from regulatory bodies.

A Comparative Guide to Picraline Activity from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of phytochemical sourcing is paramount. Picraline (B586500), a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of this compound derived from its primary plant sources: Picralima nitida, Alstonia scholaris, and Alstonia macrophylla. Due to a lack of direct comparative studies, this guide collates data from various independent research efforts to offer a comprehensive overview.

Quantitative Data Summary

The following tables summarize the available quantitative data on the yield of total alkaloids and the biological activity of this compound and its derivatives from the specified plant sources. It is critical to note that the extraction methods and experimental conditions vary between studies, which may influence the results.

Table 1: Comparative Yield of Alkaloids from Different Plant Sources

Plant SourcePlant PartExtraction MethodTotal Alkaloid Yield (%)This compound YieldReference
Picralima nitidaSeedsEthanolic Extraction~4.85% (crude alkaloid)Not specified[1]
Alstonia scholarisLeavesMethanolic Extraction (Soxhlet)Not specifiedPicralinal identified[2]
Alstonia macrophyllaLeavesMethanolic ExtractionNot specifiedThis compound-type alkaloids isolated[3][4]

Note: The yield of pure this compound is often not explicitly reported in broad phytochemical screenings. The total alkaloid yield provides a general indication of the alkaloid richness of the plant material.

Table 2: Comparative Biological Activity of this compound and its Derivatives

Compound/ExtractPlant SourceBiological ActivityAssayIC₅₀ / ActivityReference
This compound-type alkaloidsAlstonia macrophyllaSGLT1 InhibitionIn vitroModerate[3]
This compound-type alkaloidsAlstonia macrophyllaSGLT2 InhibitionIn vitroModerate[3]
10-methoxy-N(1)-methylburnamine-17-O-veratrateAlstonia macrophyllaSGLT1 InhibitionIn vitro4.0 µM[3]
10-methoxy-N(1)-methylburnamine-17-O-veratrateAlstonia macrophyllaSGLT2 InhibitionIn vitro0.5 µM[3]
Alstiphyllanine DAlstonia macrophyllaSGLT1 InhibitionIn vitro5.0 µM[3]
Alstiphyllanine DAlstonia macrophyllaSGLT2 InhibitionIn vitro2.0 µM[3]
Alstonine (related indole alkaloid)Picralima nitidaAntipsychotic-likeIn vivo (mice)Effective dose-dependentNot specified in results

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction and purification of this compound and related alkaloids from their plant sources, based on published literature.

General Alkaloid Extraction and Isolation Protocol
  • Plant Material Preparation : The plant material (e.g., seeds of Picralima nitida, leaves of Alstonia spp.) is air-dried and pulverized into a fine powder.

  • Extraction :

    • Soxhlet Extraction : The powdered plant material is subjected to continuous extraction with a solvent such as methanol (B129727) or ethanol (B145695) for several hours.[5]

    • Maceration : The plant powder is soaked in a solvent (e.g., ethanol, methanol) for an extended period with occasional agitation.

  • Acid-Base Fractionation :

    • The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10 to precipitate the alkaloids.

    • The precipitated alkaloids are then extracted with an organic solvent like dichloromethane (B109758) or chloroform.

  • Purification :

    • Column Chromatography : The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.[2]

    • Preparative Thin Layer Chromatography (pTLC) : Further purification of fractions can be achieved using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound can be performed using preparative HPLC.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding.

Antipsychotic Mechanism of Action: Dopamine (B1211576) Pathway Modulation

This compound and related indole alkaloids from Picralima nitida have shown antipsychotic-like effects. A primary mechanism of action for many antipsychotic drugs is the modulation of dopaminergic pathways in the brain. The diagram below illustrates the key dopamine pathways relevant to the therapeutic effects and side effects of antipsychotic agents.

Dopamine Pathways in Antipsychotic Action VTA Dopaminergic Neurons NAc Nucleus Accumbens VTA->NAc Mesolimbic Pathway (Positive Symptoms) PFC Prefrontal Cortex VTA->PFC Mesocortical Pathway (Negative/Cognitive Symptoms) SNc Dopaminergic Neurons Striatum Striatum SNc->Striatum Nigrostriatal Pathway (Motor Control) Hypo Dopaminergic Neurons Pituitary Pituitary Gland Hypo->Pituitary Tuberoinfundibular Pathway (Prolactin Release) SGLT2 Inhibition Mechanism cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Glucose_blood Glucose GLUT2->Glucose_blood Transport to Blood NaK_ATPase Na+/K+ ATPase Na_blood Na+ NaK_ATPase->Na_blood Pumps Na+ out Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Reabsorption This compound This compound Alkaloid This compound->SGLT2 Inhibition Experimental Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Activity Screening A Plant Material (e.g., Picralima nitida seeds) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Acid-Base Partitioning C->D E Crude Alkaloid Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Purified this compound G->H I Structural Elucidation (NMR, MS) H->I J Purity Analysis (HPLC) H->J K Biological Assays (e.g., SGLT2 Inhibition Assay) J->K L Data Analysis (e.g., IC50 Determination) K->L

References

Comparative Analysis of Picraline's Cross-Reactivity with Other Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known interactions of Picraline with various membrane transporters. The information is compiled from available scientific literature to aid in the assessment of its selectivity and potential off-target effects.

Introduction to this compound

This compound is a monoterpenoid indole (B1671886) alkaloid first isolated from the seeds of Picralima nitida, a plant used in traditional African medicine. It has been investigated for a range of pharmacological activities, including its potential antipsychotic-like effects. Understanding the interaction of this compound with various transporters is crucial for elucidating its mechanism of action, predicting potential drug-drug interactions, and evaluating its therapeutic potential.

Data Presentation: Quantitative Analysis of Transporter Inhibition

Direct quantitative data on the cross-reactivity of this compound with a broad range of transporters is limited in the current scientific literature. However, studies on this compound and related alkaloids, particularly from Alstonia macrophylla, have demonstrated inhibitory activity against Sodium-Glucose Cotransporters (SGLT1 and SGLT2).

Transporter FamilyTransporterCompoundInhibition DataSource
Solute Carrier (SLC)SGLT110-methoxy-N(1)-methylburnamine-17-O-veratrate (this compound-type alkaloid)IC50 = 4.0 µM[1]
SGLT210-methoxy-N(1)-methylburnamine-17-O-veratrate (this compound-type alkaloid)IC50 = 0.5 µM[1]
SGLT1Alstiphyllanine D (this compound-type alkaloid)IC50 = 5.0 µM[1]
SGLT2Alstiphyllanine D (this compound-type alkaloid)IC50 = 2.0 µM[1]
SGLT1Methanolic extract of A. macrophylla leaves (rich in this compound)Moderate inhibition at 50 µM[1]
SGLT2Methanolic extract of A. macrophylla leaves (rich in this compound)Moderate inhibition at 50 µM[1]
Solute Carrier (SLC)Dopamine (B1211576) Transporter (DAT)This compoundIndirectly increases dopamine uptakeNot Applicable

Note: Specific IC50 values for this compound against SGLT1 and SGLT2 are not available in the reviewed literature. The data presented is for structurally related this compound-type alkaloids. The interaction with the Dopamine Transporter (DAT) appears to be indirect, and therefore, a direct inhibition constant (IC50 or Ki) is not applicable based on current findings. There is no available data on the cross-reactivity of this compound with ABC transporters.

Experimental Protocols

Detailed experimental methodologies for assessing transporter inhibition are crucial for the reproducibility and validation of findings. Below are representative protocols for SGLT and Dopamine Transporter inhibition assays.

Sodium-Glucose Cotransporter (SGLT) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of a compound against SGLT1 and SGLT2.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently or stably transfected with plasmids encoding human SGLT1 or SGLT2.

2. Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4).

  • Cells are then incubated with the uptake buffer containing the test compound (e.g., this compound) at various concentrations for 15-30 minutes at 37°C.

  • A radiolabeled substrate, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to each well and incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • The uptake is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride).

3. Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent SGLT inhibitor (e.g., phlorizin) or in sodium-free buffer.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a method to assess the effect of a compound on dopamine uptake by the dopamine transporter, typically in synaptosomes or transfected cells.

1. Preparation of Synaptosomes or Transfected Cells:

  • Synaptosomes: Brain tissue (e.g., striatum from rodents) is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals containing DAT.

  • Transfected Cells: A suitable cell line (e.g., HEK293 or CHO cells) is transfected with a plasmid encoding the human dopamine transporter (hDAT).

2. Uptake Inhibition Assay:

  • Synaptosomes or transfected cells are resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Aliquots of the cell or synaptosome suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 10-20 minutes) at 37°C.

  • The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., ³H-dopamine).

  • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

3. Data Analysis:

  • The radioactivity retained on the filters, representing the amount of dopamine taken up by the cells or synaptosomes, is quantified by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition by the test compound is calculated, and IC50 values are determined from concentration-response curves.

Mandatory Visualization

Experimental Workflow for SGLT Inhibition Assay

SGLT_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 Cells transfect Transfect with hSGLT1 or hSGLT2 culture->transfect seed Seed in 96-well plates transfect->seed wash Wash with Na+ Buffer seed->wash preincubate Pre-incubate with This compound wash->preincubate add_substrate Add 14C-AMG preincubate->add_substrate terminate Terminate & Wash (Na+-free buffer) add_substrate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count calculate Calculate % Inhibition count->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining SGLT inhibition.

Logical Relationship of this compound's Known Transporter Interactions

Picraline_Interactions cluster_slc SLC Transporters cluster_abc ABC Transporters This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits (Moderate, via related compounds) SGLT2 SGLT2 This compound->SGLT2 Inhibits (Moderate, via related compounds) DAT Dopamine Transporter (DAT) This compound->DAT Indirectly Increases Uptake ABC No Data Available This compound->ABC Interaction Unknown

Caption: this compound's known transporter interactions.

References

Picraline and its Analogues: A Comparative Guide to SGLT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the natural indole (B1671886) alkaloid, picraline (B586500), and its analogues as inhibitors of sodium-glucose cotransporters (SGLT). The data presented is intended to inform research and development efforts in the pursuit of novel therapeutic agents, particularly for conditions such as diabetes mellitus.

Efficacy in SGLT Inhibition: A Quantitative Comparison

Recent studies have highlighted the potential of this compound-type alkaloids as potent inhibitors of both SGLT1 and SGLT2. A key investigation by Arai and colleagues into alkaloids isolated from Alstonia macrophylla provides crucial quantitative data on their inhibitory activities. The half-maximal inhibitory concentrations (IC50) for several of these naturally occurring analogues are summarized below, offering a direct comparison of their potency.

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)
This compound >100>100
10-methoxy-N(1)-methylburnamine-17-O-veratrate 4.00.5
Alstiphyllanine D 5.02.0
Alstiphyllanine E 35.124.5
Alstiphyllanine F 25.618.9

Data sourced from Arai et al. The study highlights that the presence of an ester side chain at the C-17 position of the this compound scaffold is a significant determinant of SGLT inhibitory activity.

Structure-Activity Relationship

The comparative data reveals a strong structure-activity relationship among this compound-type alkaloids. This compound itself shows weak to no inhibitory activity at the tested concentrations. However, modifications to the core structure, particularly at the C-17 position, lead to a significant enhancement in potency. The veratrate ester in 10-methoxy-N(1)-methylburnamine-17-O-veratrate and the structural features of Alstiphyllanine D contribute to their potent and selective inhibition of SGLT2. These findings suggest that synthetic modifications focusing on the C-17 position could yield highly effective and selective SGLT inhibitors.

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the SGLT inhibitory efficacy of this compound and its analogues.

SGLT Inhibition Assay (Cell-Based)

This assay evaluates the ability of a test compound to inhibit the uptake of a fluorescent glucose analogue, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), in a cell line expressing the target SGLT.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2), endogenously expressing SGLT2.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Sodium-free buffer (replacing NaCl with an equimolar concentration of choline (B1196258) chloride).

  • 2-NBDG.

  • Test compounds (this compound and its analogues).

  • Positive control (e.g., Dapagliflozin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: HK-2 cells are seeded in 96-well plates and cultured until they reach confluence.

  • Compound Incubation: The cell culture medium is removed, and the cells are washed with sodium-containing buffer. Cells are then pre-incubated with various concentrations of the test compounds or vehicle control in sodium-containing buffer for 15-30 minutes at 37°C.

  • Glucose Analogue Uptake: 2-NBDG is added to each well to a final concentration of 100-200 µM and incubated for 30-60 minutes at 37°C.

  • Termination and Washing: The uptake is terminated by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: A suitable lysis buffer or PBS is added to each well, and the fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The SGLT-mediated glucose uptake is calculated by subtracting the fluorescence in the presence of a high concentration of a known SGLT inhibitor (non-specific uptake) from the total uptake. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Tubule Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Sodium Na+ Sodium->SGLT2 Picraline_Analogue This compound Analogue Picraline_Analogue->SGLT2 Inhibition Intracellular_Glucose Intracellular Glucose SGLT2->Intracellular_Glucose Intracellular_Sodium Intracellular Na+ SGLT2->Intracellular_Sodium GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase ADP ADP + Pi NaK_ATPase->ADP Blood_Sodium Na+ NaK_ATPase->Blood_Sodium Intracellular_Glucose->GLUT2 Intracellular_Sodium->NaK_ATPase ATP ATP ATP->NaK_ATPase Blood_Potassium K+ Blood_Potassium->NaK_ATPase

Caption: Mechanism of SGLT2 inhibition by this compound analogues in the renal proximal tubule.

SGLT_Inhibition_Assay_Workflow A Seed HK-2 cells in 96-well plate B Culture to confluence A->B C Wash cells with Na+ buffer B->C D Pre-incubate with test compounds C->D E Add 2-NBDG (fluorescent glucose analogue) D->E F Incubate for glucose uptake E->F G Terminate uptake and wash with Na+-free buffer F->G H Measure fluorescence G->H I Calculate % inhibition and IC50 values H->I

Caption: Experimental workflow for the cell-based SGLT inhibition assay.

In Vitro vs. In Vivo Correlation of Picraline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo bioactivity of Picraline, an indole (B1671886) alkaloid with therapeutic potential in several key areas. Due to a notable lack of published in vivo studies on isolated this compound, this guide incorporates in vivo data from the related, co-occurring alkaloid, Alstonine (B1665729), to provide a putative context for this compound's potential in vivo effects. This guide aims to be a valuable resource by presenting available data, outlining detailed experimental protocols for future research, and visualizing key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound, a constituent of plants such as Picralima nitida and Alstonia macrophylla, has demonstrated promising in vitro activity as an antipsychotic, an inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), and an antimalarial agent. While robust in vitro data is available, a direct correlation to in vivo efficacy is yet to be established through dedicated studies on the isolated compound. This guide bridges this gap by presenting the existing in vitro data for this compound alongside in vivo findings for the structurally and functionally similar alkaloid, Alstonine, and other relevant comparators. The objective is to provide a comprehensive overview to inform future research and drug development efforts focused on this compound.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the available quantitative data for this compound and its comparators across its primary therapeutic indications.

Table 1: Antipsychotic Activity

CompoundIn Vitro AssayTargetIC50 / KiIn Vivo Model (Comparator: Alstonine)EndpointEffective Dose (Alstonine)
This compound Dopamine (B1211576) D2 Receptor BindingDopamine D2 ReceptorData Not AvailableApomorphine-induced stereotypy in miceReduction of stereotyped behavior10-40 mg/kg
Haloperidol (Typical Antipsychotic)Dopamine D2 Receptor BindingDopamine D2 Receptor~1-2 nMApomorphine-induced stereotypy in miceReduction of stereotyped behavior0.1-1 mg/kg
Clozapine (Atypical Antipsychotic)Dopamine D2 Receptor BindingDopamine D2 Receptor~100-200 nMApomorphine-induced stereotypy in miceReduction of stereotyped behavior5-20 mg/kg

Table 2: SGLT Inhibitory Activity

CompoundIn Vitro AssayTargetIC50In Vivo ModelEndpointEffective Dose
This compound derivative (10-methoxy-N(1)-methylburnamine-17-O-veratrate) SGLT Inhibition AssaySGLT14.0 µMData Not Available--
SGLT20.5 µM
Dapagliflozin (SGLT2 Inhibitor)SGLT Inhibition AssaySGLT1~1 µMStreptozotocin-induced diabetic miceReduction in blood glucose1-10 mg/kg
SGLT2~1-2 nM

Table 3: Antimalarial Activity

Compound/ExtractIn Vitro AssayPlasmodium falciparum StrainIC50In Vivo ModelEndpointEffective Dose
Picralima nitida alkaloid fraction Parasite Growth InhibitionW-2 (Chloroquine-resistant)2.00 µg/mLData Not Available--
D-6 (Chloroquine-sensitive)1.23 µg/mL
ChloroquineParasite Growth InhibitionD-6 (Chloroquine-sensitive)~10-20 ng/mLPlasmodium berghei infected miceParasitemia reduction5-20 mg/kg

Experimental Protocols

To facilitate further research and the establishment of a direct in vitro-in vivo correlation (IVIVC) for this compound, detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

  • Methodology:

    • Membrane Preparation: Human recombinant dopamine D2 receptors expressed in CHO or HEK293 cells are harvested and homogenized. The cell membranes are isolated by centrifugation.

    • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of this compound or a reference compound (e.g., haloperidol).

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

2. SGLT2 Inhibition Assay (Cell-Based)

  • Objective: To measure the inhibitory effect of this compound on sodium-glucose cotransporter 2 activity.

  • Methodology:

    • Cell Culture: A stable cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2) is cultured to confluence in 96-well plates.[2]

    • Pre-incubation: The cells are washed and pre-incubated with a sodium-containing buffer or a sodium-free buffer (for background measurement) containing various concentrations of this compound or a reference inhibitor (e.g., dapagliflozin).

    • Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells, and the plate is incubated to allow for glucose uptake.[2]

    • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold sodium-free buffer. The cells are then lysed to release the intracellular 2-NBDG.

    • Quantification: The fluorescence intensity of the lysate is measured using a fluorescence plate reader.

    • Data Analysis: The SGLT2-mediated glucose uptake is calculated by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

3. Plasmodium falciparum Growth Inhibition Assay

  • Objective: To assess the ability of this compound to inhibit the in vitro growth of P. falciparum.

  • Methodology:

    • Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in a complete medium.

    • Drug Dilution: this compound and a reference antimalarial (e.g., chloroquine) are serially diluted in a 96-well plate.

    • Incubation: The synchronized parasite culture (typically at the ring stage) is added to the wells containing the test compounds and incubated for 48-72 hours under controlled atmospheric conditions.

    • Growth Assessment: Parasite growth can be quantified using various methods, such as:

      • SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA, and the fluorescence is proportional to the parasite biomass.

      • pLDH (parasite lactate (B86563) dehydrogenase) assay: The activity of this parasite-specific enzyme is measured colorimetrically.

      • [3H]-hypoxanthine incorporation assay: The incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids is measured.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the log concentration of this compound.

In Vivo Models

1. Rodent Model of Schizophrenia (Apomorphine-Induced Stereotypy)

  • Objective: To evaluate the potential antipsychotic effect of this compound by assessing its ability to antagonize dopamine agonist-induced behaviors.

  • Methodology:

    • Animals: Male Swiss mice or Wistar rats are used.

    • Drug Administration: Animals are pre-treated with this compound (at various doses, administered intraperitoneally or orally) or a reference antipsychotic (e.g., haloperidol). A control group receives the vehicle.

    • Induction of Stereotypy: After a specific pre-treatment time, the animals are challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist.

    • Behavioral Observation: The animals are placed in individual observation cages, and their behavior is scored for stereotypy (e.g., sniffing, licking, gnawing, and climbing) at regular intervals for a defined period.

    • Data Analysis: The stereotypy scores are compared between the different treatment groups. A significant reduction in the score in the this compound-treated group compared to the control group indicates potential antipsychotic activity.

2. Rodent Model of Type 2 Diabetes (Streptozotocin-Induced)

  • Objective: To determine the in vivo efficacy of this compound as an SGLT2 inhibitor in a diabetic animal model.

  • Methodology:

    • Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells.

    • Animal Grouping: Diabetic animals with confirmed hyperglycemia are divided into groups and treated daily with this compound (at various doses, orally), a reference SGLT2 inhibitor (e.g., dapagliflozin), or vehicle.

    • Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study. Urine may also be collected to measure urinary glucose excretion.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT can be performed to assess glucose tolerance.

    • Data Analysis: Changes in blood glucose levels, body weight, and glucose tolerance are compared between the treatment groups to evaluate the antidiabetic efficacy of this compound.

3. Murine Malaria Model (Plasmodium berghei)

  • Objective: To assess the in vivo antimalarial activity of this compound.

  • Methodology:

    • Infection: Mice are infected intraperitoneally with Plasmodium berghei, a rodent malaria parasite.

    • Drug Administration: Treatment with this compound (at various doses, orally or intraperitoneally), a reference drug (e.g., chloroquine), or vehicle is initiated a few hours after infection and continued for four consecutive days (Peter's 4-day suppressive test).

    • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

    • Data Analysis: The average parasitemia of the treated groups is compared to the control group, and the percentage of chemosuppression is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging VMAT2 VMAT2 Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release D2 Receptor D2 Receptor G-protein Signaling G-protein Signaling D2 Receptor->G-protein Signaling Activation Downstream Effects Downstream Effects G-protein Signaling->Downstream Effects Signal Transduction This compound (Alstonine) This compound (Alstonine) This compound (Alstonine)->Dopamine Vesicle Indirect Modulation? Typical Antipsychotics Typical Antipsychotics Typical Antipsychotics->D2 Receptor Blockade

Caption: Putative mechanism of this compound's antipsychotic action.

SGLT2_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model HEK293-hSGLT2 cells HEK293-hSGLT2 cells Incubate with this compound Incubate with this compound HEK293-hSGLT2 cells->Incubate with this compound Add 2-NBDG Add 2-NBDG Incubate with this compound->Add 2-NBDG Measure Fluorescence Measure Fluorescence Add 2-NBDG->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 IVIVC Model IVIVC Model Calculate IC50->IVIVC Model Input STZ-induced Diabetic Mice STZ-induced Diabetic Mice Treat with this compound Treat with this compound STZ-induced Diabetic Mice->Treat with this compound Monitor Blood Glucose Monitor Blood Glucose Treat with this compound->Monitor Blood Glucose Assess Efficacy Assess Efficacy Monitor Blood Glucose->Assess Efficacy Assess Efficacy->IVIVC Model Input

Caption: Experimental workflow for SGLT2 inhibition IVIVC.

Antimalarial_Lifecycle Mosquito Bite Mosquito Bite Liver Stage Liver Stage Mosquito Bite->Liver Stage Sporozoites Blood Stage (Asexual) Blood Stage (Asexual) Liver Stage->Blood Stage (Asexual) Merozoites Blood Stage (Asexual)->Blood Stage (Asexual) Gametocytes (Sexual) Gametocytes (Sexual) Blood Stage (Asexual)->Gametocytes (Sexual) Mosquito Uptake Mosquito Uptake Gametocytes (Sexual)->Mosquito Uptake This compound This compound This compound->Blood Stage (Asexual) Inhibition

Caption: Plasmodium falciparum lifecycle and this compound's target stage.

Discussion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses multifaceted pharmacological activities that warrant further investigation. The potent SGLT2 inhibitory action of a this compound derivative is particularly noteworthy, positioning it as a potential lead compound for the development of novel anti-diabetic agents. Similarly, the traditional use of this compound-containing plants for mental health and malaria, supported by in vitro antimalarial data and in vivo antipsychotic data for the related alkaloid Alstonine, underscores the need for comprehensive preclinical evaluation of pure this compound.

The primary challenge in advancing this compound through the drug development pipeline is the current lack of in vivo efficacy and pharmacokinetic data for the isolated compound. Establishing a clear in vitro-in vivo correlation is paramount for predicting human dosage and clinical outcomes. Future research should prioritize:

  • In vivo efficacy studies: Utilizing the animal models outlined in this guide to determine the in vivo potency of isolated this compound for its antipsychotic, anti-diabetic, and antimalarial activities.

  • Pharmacokinetic and ADME studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and potential for drug-drug interactions.

  • Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly for its antipsychotic effects.

  • Toxicology studies: A thorough assessment of the safety profile of this compound is essential before it can be considered for clinical development.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of debilitating diseases.

References

Picraline Derivatives as Sodium-Glucose Cotransporter (SGLT) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of picraline (B586500) derivatives as inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). This compound, a monoterpene indole (B1671886) alkaloid isolated from Alstonia species, and its derivatives have emerged as a promising scaffold for the development of novel SGLT inhibitors, which are a cornerstone in the management of type 2 diabetes. This document summarizes the inhibitory activities of various this compound analogs, details the experimental protocols for their evaluation, and visually represents the key structural modifications influencing their potency and selectivity.

Quantitative Data Summary

The inhibitory activities of a series of this compound derivatives against human SGLT1 and SGLT2 were evaluated. The half-maximal inhibitory concentrations (IC50) for each compound are presented in the table below, providing a basis for direct comparison of their potencies.

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)
This compound>100>100
Alstiphyllanine E4833
Alstiphyllanine F4235
10-Methoxy-N(1)-methylburnamine-17-O-veratrate4.00.5
Alstiphyllanine D5.02.0
N(1)-Methyl-17-O-veratroyl-ajmalan>100>100
17-O-(3,4,5-Trimethoxybenzoyl)-ajmalan>100>100
17-O-Benzoyl-ajmalan>100>100
17-O-Acetyl-ajmalan>100>100

Structural Activity Relationship (SAR) Insights

The data reveals critical structural features influencing the SGLT inhibitory activity of this compound derivatives.

SAR_this compound cluster_core This compound Core cluster_modifications Key Modifications cluster_activity Biological Activity This compound This compound Scaffold C17_Ester Ester Side Chain at C-17 (e.g., Veratrate) This compound->C17_Ester Crucial for Activity N1_Methyl N(1)-Methylation This compound->N1_Methyl Enhances Potency No_Modification Unmodified Ajmalan (B1240692) Core This compound->No_Modification High_Activity Potent SGLT Inhibition (Low µM IC50) C17_Ester->High_Activity N1_Methyl->High_Activity Low_Activity Weak or No Inhibition (>100 µM IC50) No_Modification->Low_Activity

Caption: Key structural modifications of the this compound scaffold and their impact on SGLT inhibitory activity.

Analysis of the SAR data indicates that the presence of an ester side chain at the C-17 position is a critical determinant for SGLT inhibitory activity.[1] For instance, 10-methoxy-N(1)-methylburnamine-17-O-veratrate, which possesses a veratrate ester at C-17, demonstrated the most potent inhibition of SGLT2 with an IC50 of 0.5 µM.[1] In contrast, derivatives lacking this esterification, such as those based on the ajmalan core, showed no significant inhibitory activity.[1] Furthermore, methylation at the N(1) position appears to contribute to the enhanced potency of these compounds.[1]

Experimental Protocols

The following is a detailed methodology for the SGLT1 and SGLT2 inhibition assays used to generate the data in this guide, based on the protocol described by Arai et al. (2010).

Cell Culture and Transfection:

  • Cell Line: COS-7 cells were used for transient expression of human SGLT1 and SGLT2.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells were seeded in 96-well plates and transfected with plasmids containing the full-length cDNA of human SGLT1 or SGLT2 using a suitable transfection reagent. Experiments were performed 48 hours post-transfection.

SGLT Inhibition Assay (Radiolabeled Glucose Uptake):

  • Preparation: The growth medium was removed, and the cells were washed twice with a pre-assay buffer (140 mM choline (B1196258) chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES-Tris, pH 7.4).

  • Inhibitor Incubation: Cells were pre-incubated for 20 minutes at 37°C in 50 µL of pre-assay buffer containing the desired concentration of the test compound (this compound derivative).

  • Uptake Initiation: The pre-incubation solution was removed, and 50 µL of uptake buffer (140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES-Tris, pH 7.4) containing 10 µM methyl-α-D-[U-14C]glucopyranoside ([14C]AMG) and the test compound was added to each well.

  • Uptake Incubation: The cells were incubated for 1 hour at 37°C.

  • Uptake Termination and Washing: The uptake was terminated by aspirating the uptake buffer and rapidly washing the cells three times with 150 µL of ice-cold pre-assay buffer.

  • Cell Lysis and Scintillation Counting: The cells were lysed with 0.2 M NaOH, and the radioactivity in the lysate was measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed COS-7 Cells B Transfect with hSGLT1/2 Plasmids A->B C Incubate for 48h B->C D Wash Cells C->D E Pre-incubate with this compound Derivative D->E F Initiate Uptake with [14C]AMG E->F G Incubate for 1h F->G H Terminate and Wash G->H I Cell Lysis H->I J Scintillation Counting I->J K Calculate IC50 Values J->K

Caption: Workflow for the SGLT inhibition assay used to evaluate this compound derivatives.

This guide provides a foundational understanding of the SAR of this compound derivatives as SGLT inhibitors. The presented data and protocols can aid researchers in the design and development of novel and more potent SGLT inhibitors for the treatment of type 2 diabetes and other related metabolic disorders.

References

A Comparative Guide to Validated Analytical Methods for Picraline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Picraline, an indole (B1671886) alkaloid of significant interest: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document presents a summary of their performance characteristics, supported by typical experimental data for indole alkaloids, to aid in methodological validation and selection.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and cost. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level detection. HPLC-UV, being more accessible and cost-effective, is a robust alternative for the analysis of bulk materials and pharmaceutical formulations where this compound concentrations are higher.

Table 1: Comparison of Typical Validation Parameters for Indole Alkaloid Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.1 - 5 ng/mL
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%
Selectivity Moderate (potential for interference from co-eluting compounds)High (based on mass-to-charge ratio)
Matrix Effect Generally lower susceptibilityPotential for ion suppression or enhancement

Note: The values presented are typical for indole alkaloids and may vary for this compound depending on the specific method and matrix.

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of analytical methods. Below are representative protocols for the quantification of indole alkaloids, which can be adapted for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantification of indole alkaloids in plant extracts.

1. Sample Preparation:

  • Accurately weigh the powdered plant material containing this compound.

  • Perform an extraction using a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve alkaloid solubility.

  • The extraction can be carried out using sonication or maceration.

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Quantification is typically performed using an external standard calibration curve prepared with a certified reference standard of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in complex biological matrices such as plasma or serum.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable C18 or other appropriate reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of this compound to that of the internal standard, plotted against the concentration of the calibration standards.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflow for analytical method validation and the specific workflows for HPLC-UV and LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Parameter Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards perform_runs Perform Analytical Runs prep_standards->perform_runs collect_data Collect Data perform_runs->collect_data specificity Specificity collect_data->specificity linearity Linearity & Range collect_data->linearity accuracy Accuracy collect_data->accuracy precision Precision collect_data->precision lod_loq LOD & LOQ collect_data->lod_loq robustness Robustness collect_data->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Develop Standard Operating Procedure validation_report->sop

General workflow for analytical method validation.

HPLC_MS_Comparison cluster_hplc HPLC-UV Workflow cluster_ms LC-MS/MS Workflow hplc_sample_prep Sample Preparation (e.g., Extraction) hplc_separation HPLC Separation (C18 Column) hplc_sample_prep->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification (External Standard) hplc_detection->hplc_quantification ms_sample_prep Sample Preparation (e.g., Protein Precipitation) ms_separation LC Separation ms_sample_prep->ms_separation ms_ionization Ionization (ESI) ms_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection ms_quantification Quantification (Internal Standard) ms_detection->ms_quantification start Sample start->hplc_sample_prep start->ms_sample_prep

Comparison of HPLC-UV and LC-MS/MS workflows.

References

Picraline's Effects on SGLT1 and SGLT2: An Unexplored Avenue in Glucose Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the bioactivity of picraline (B586500), a monoterpene indole (B1671886) alkaloid, specifically concerning its potential inhibitory effects on the sodium-glucose cotransporters SGLT1 and SGLT2. Despite the well-documented importance of SGLT1 and SGLT2 as therapeutic targets for managing type 2 diabetes, there is no available experimental data to suggest that this compound has been investigated for its activity against these transporters.

Our extensive search for quantitative data, such as IC50 or Ki values, detailing the inhibitory potency of this compound on either SGLT1 or SGLT2 has yielded no specific results. Consequently, a direct comparison of its effects on these two critical glucose transporters cannot be formulated at this time. The scientific community has yet to publish research exploring the interaction between this compound and these key players in glucose homeostasis.

For researchers, scientists, and drug development professionals interested in this area, this represents a novel and potentially fruitful line of inquiry. The established role of other natural compounds in modulating SGLT activity suggests that investigating this compound's effects could be a worthwhile endeavor.

General Experimental Approaches for SGLT Inhibition Assays

While no specific protocols for this compound are available, the following outlines a general experimental workflow for assessing the inhibitory effects of a test compound on SGLT1 and SGLT2. This information is provided for illustrative purposes to guide future research.

In Vitro Inhibition Assays

A common method to determine the inhibitory capacity of a compound on SGLT1 and SGLT2 involves using cell lines that stably overexpress the respective human transporter, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

Key Steps:

  • Cell Culture: Maintain and propagate the specific SGLT1- or SGLT2-expressing cell lines in appropriate culture media.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., this compound).

  • Substrate Uptake: Introduce a labeled substrate, typically a non-metabolizable glucose analog like α-methyl-D-glucopyranoside (AMG) radiolabeled with carbon-14 (B1195169) ([¹⁴C]-AMG), to the cells.

  • Measurement: After a defined incubation period, lyse the cells and measure the intracellular accumulation of the radiolabeled substrate using a scintillation counter.

  • Data Analysis: The reduction in substrate uptake in the presence of the test compound compared to a control (vehicle-treated) group is used to calculate the percentage of inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the transporter activity, can then be determined by plotting the inhibition data against the compound concentrations.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture SGLT1/SGLT2 Expressing Cells Incubation Incubate Cells with this compound Cell_Culture->Incubation Compound_Prep Prepare this compound Concentrations Compound_Prep->Incubation Substrate_Addition Add Labeled Substrate ([¹⁴C]-AMG) Incubation->Substrate_Addition Uptake Allow Substrate Uptake Substrate_Addition->Uptake Measurement Measure Intracellular Radioactivity Uptake->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro SGLT inhibition assay.

Signaling Pathways of SGLT Inhibition

Inhibition of SGLT1 and SGLT2 has distinct physiological consequences due to their primary locations and functions. SGLT2 is predominantly found in the proximal tubules of the kidneys, where it is responsible for the reabsorption of the majority of filtered glucose. SGLT1 is primarily located in the small intestine, responsible for dietary glucose and galactose absorption, and also plays a role in glucose reabsorption in the kidneys.

SGLT_Inhibition_Pathways cluster_sglt2 SGLT2 Inhibition (Kidney) cluster_sglt1 SGLT1 Inhibition (Intestine) SGLT2_Inhibitor SGLT2 Inhibitor Block_Reabsorption Blocks Glucose Reabsorption SGLT2_Inhibitor->Block_Reabsorption Glucosuria Increased Urinary Glucose Excretion Block_Reabsorption->Glucosuria Lower_Blood_Glucose Lowered Blood Glucose Levels Glucosuria->Lower_Blood_Glucose SGLT1_Inhibitor SGLT1 Inhibitor Block_Absorption Blocks Dietary Glucose Absorption SGLT1_Inhibitor->Block_Absorption Delayed_Glucose_Spike Delayed Postprandial Glucose Spike Block_Absorption->Delayed_Glucose_Spike

Caption: Simplified pathways of SGLT1 and SGLT2 inhibition.

Future Directions

The absence of data on this compound's effects on SGLT1 and SGLT2 highlights a clear opportunity for future research. Investigating this interaction could potentially uncover a novel natural product-based inhibitor and contribute to the development of new therapeutic strategies for metabolic disorders. Researchers are encouraged to undertake studies utilizing the established experimental protocols to elucidate the potential role of this compound in glucose transport modulation.

Safety Operating Guide

Navigating the Safe Disposal of Picraline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key to safe disposal is the adherence to the guidelines provided in the substance's Safety Data Sheet (SDS). In the absence of a specific SDS for Picraline, it should be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of research chemicals and should be conducted in consultation with your institution's Environmental Health and Safety (EHS) office.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If handling this compound powder outside of a certified chemical fume hood, a properly fitted respirator is necessary to prevent inhalation.

Handling: All manipulations of solid this compound should occur within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhaling dust particles.[2] Direct contact with the skin, eyes, and clothing must be avoided.[2] In the event of a spill, established laboratory protocols for chemical spill cleanup should be followed immediately.

Step-by-Step Disposal Plan

The recommended method for disposing of this compound is through a licensed hazardous waste disposal company.[2][3] Never dispose of this compound down the drain or in the regular solid waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[2]

  • Containerization:

    • Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: For solutions of this compound, use a labeled, leak-proof container. The container material must be compatible with the solvent used.[2] It is good practice to use the original container if it is suitable and properly cleaned.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[2]

    • The name "this compound"[2]

    • The approximate quantity of the waste[2]

    • The date of accumulation[2]

    • Any associated hazards (e.g., "Flammable" if dissolved in a flammable solvent)[2]

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Follow their specific procedures for waste manifests and collection.

Spill Cleanup Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the material slightly if necessary to prevent airborne dispersal. Carefully scoop the mixture into a designated hazardous waste container.

    • Liquid Spills: Use an appropriate absorbent material, such as spill pads or vermiculite, to absorb the liquid. Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, general guidelines for chemical waste should be followed. The following table summarizes key chemical identifiers for this compound.

PropertyValue
CAS Number 2671-32-1[1]
Molecular Formula C23H26N2O5[1]
Molecular Weight 410.47 g/mol [1]

Experimental Protocols

As no experimental protocols for the disposal of this compound were found, the following logical workflow provides a generalized procedure for the safe management and disposal of a research chemical like this compound, emphasizing institutional oversight.

Picraline_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Containerization cluster_storage Interim Storage cluster_pickup Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal by Licensed Vendor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Always prioritize your institution's specific EHS protocols and consult with them for any chemical disposal needs.

References

Essential Safety and Logistical Information for Handling Picraline (Picral Etchant)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous materials like Picraline, a common metallurgical etchant. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this chemical.

Important Note: The term "this compound" can refer to a natural alkaloid. However, in the context of laboratory safety and etching applications, it is most commonly associated with "Picral Etchant," a solution of picric acid in ethanol (B145695). This guide focuses on the safe handling of Picral Etchant due to its hazardous properties.

I. Understanding the Hazards

Picral etchant's primary component, picric acid, is a flammable solid that can become explosive if allowed to dry out. It is also toxic and can cause skin and eye irritation. The ethanol solvent is a flammable liquid.

Primary Hazards:

  • Explosion Hazard: Dry picric acid is sensitive to heat, shock, and friction. It can also form highly sensitive and explosive metal picrate (B76445) salts when in contact with metals like copper, lead, and zinc.

  • Flammability: The ethanol solvent is highly flammable.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin and eye irritation and may cause an allergic skin reaction.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for minimizing exposure and ensuring safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for spill cleanup. Gloves should be inspected before each use and changed immediately upon contamination.
Body Chemical-Resistant Apron over a Laboratory CoatThe lab coat should be flame-resistant (e.g., Nomex®). The apron provides an additional layer of protection against splashes.
Feet Closed-toe ShoesShoes must cover the entire foot.
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator if work is not performed in a properly functioning chemical fume hood or if there is a risk of inhaling vapors or aerosols.

III. Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent accidents.

1. Preparation:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and operational.

  • Spill Kit: Have a chemical spill kit specifically for flammable and toxic materials readily available.

  • Container Inspection: Before use, inspect the this compound container for any signs of crystallization or drying, especially around the cap. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.

2. Handling Procedure:

  • Wear all required PPE as outlined in the table above.

  • Ground and bond containers when transferring the solution to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.

  • Decontaminate the work surface.

  • Remove and properly dispose of contaminated PPE.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and safety hazards.

Waste TypeDisposal Procedure
Unused this compound Solution Dispose of as hazardous chemical waste through your institution's EHS department. Do not pour down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a designated, labeled hazardous waste container.
Empty Containers Rinse the empty container with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.

V. Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, use a spill kit for flammable liquids. For large spills, contact your institution's EHS department or emergency response team.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Assess Risks & Review SDS PPE Don Appropriate PPE Prep->PPE Proceed if safe WorkArea Prepare Fume Hood & Emergency Equipment PPE->WorkArea Handle Handle this compound WorkArea->Handle Etch Perform Etching Procedure Handle->Etch Decon Decontaminate Work Area Etch->Decon Procedure Complete Waste Segregate & Label Waste Decon->Waste Dispose Dispose of Waste via EHS Waste->Dispose

Caption: Logical workflow for the safe handling of this compound etchant.

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